mTOR Inhibitor WYE-23
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[6-[4-(cyclopropylcarbamoylamino)phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N8O4/c1-37-26(36)33-10-8-20(9-11-33)34-24-21(16-27-34)23(32-12-14-38-15-13-32)30-22(31-24)17-2-4-18(5-3-17)28-25(35)29-19-6-7-19/h2-5,16,19-20H,6-15H2,1H3,(H2,28,29,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNFBVOZVJAWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)N2C3=C(C=N2)C(=NC(=N3)C4=CC=C(C=C4)NC(=O)NC5CC5)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
WYE-23: A Potent and Selective mTOR Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
WYE-23 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][2][3] As a key component of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, mTOR is a highly sought-after target for therapeutic intervention in various diseases, particularly cancer. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of WYE-23, along with detailed experimental protocols and visualizations to support further research and drug development efforts.
Chemical Structure and Properties
WYE-23 is a synthetic, small-molecule inhibitor belonging to the pyrazolopyrimidine class of compounds. Its systematic name is 4-[6-[4-[[(cyclopropylamino)carbonyl]amino]phenyl]-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinecarboxylic acid, methyl ester.[1][2][3]
Table 1: Physicochemical Properties of WYE-23
| Property | Value | Reference |
| CAS Number | 1062169-46-3 | [1][2][3] |
| Molecular Formula | C26H32N8O4 | [1][2] |
| Molecular Weight | 520.6 g/mol | [1][2] |
| Appearance | Crystalline solid | [1][2] |
| Purity | ≥98% | [1][2] |
| Solubility | Soluble in DMSO | [1][2] |
| SMILES | O=C(OC)N(CC1)CCC1N2N=CC3=C(N4CCOCC4)N=C(C5=CC=C(NC(NC6CC6)=O)C=C5)N=C32 | [1][2] |
| InChI Key | NQNFBVOZVJAWSQ-UHFFFAOYSA-N | [1] |
Biological Activity and Mechanism of Action
WYE-23 exerts its biological effects through the direct inhibition of mTOR kinase activity. It is a highly potent inhibitor with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range.
Table 2: In Vitro Inhibitory Activity of WYE-23
| Target | IC50 | Cell Line/Assay | Reference |
| mTOR | 0.45 nM | Kinase Assay | [1][2][3][4][5] |
| PI3Kα | 661 nM | Kinase Assay | [1][2][3][4][5] |
| LNCaP Cell Growth | 42 nM | Cell-based Assay | [1][2][3] |
The data clearly indicates that WYE-23 is highly selective for mTOR over the closely related kinase PI3Kα, a desirable property for a targeted therapeutic.[1][2][3][4][5] Its potent inhibition of the proliferation of LNCaP human prostate cancer cells highlights its potential as an anti-cancer agent.[1][2][3]
Signaling Pathway
WYE-23 targets the PI3K/Akt/mTOR signaling pathway, a central regulator of cellular processes. The following diagram illustrates the key components of this pathway and the point of inhibition by WYE-23.
References
The Discovery and Synthesis of WYE-23: A Potent and Selective mTOR Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
WYE-23 is a highly potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of WYE-23. Detailed experimental protocols for its synthesis and key biological assays are provided, along with a summary of its activity in a structured tabular format. Furthermore, the core signaling pathway of mTOR and the experimental workflow for the synthesis are visualized using diagrams to facilitate a deeper understanding of this significant research molecule.
Discovery and Biological Activity
WYE-23 was identified as a potent inhibitor of mTOR with a pyrazolo[3,4-d]pyrimidine scaffold. It demonstrates exceptional potency with an IC50 of 0.45 nM against mTOR.[1][2][3][4] Its selectivity for mTOR over the closely related kinase PI3Kα is significant, with an IC50 of 661 nM against the latter, highlighting a greater than 1400-fold selectivity.[2][3][4] This selectivity is a crucial attribute for a chemical probe designed to specifically interrogate mTOR signaling. In cellular assays, WYE-23 effectively inhibits the growth of LNCaP human prostate cancer cells with an IC50 of 42 nM.[1][3]
Quantitative Biological Data
The following table summarizes the key quantitative data for WYE-23's biological activity.
| Target/Assay | IC50 Value | Reference |
| mTOR Kinase Assay | 0.45 nM | [1][2][3][4] |
| PI3Kα Kinase Assay | 661 nM | [2][3][4] |
| LNCaP Cell Growth Inhibition | 42 nM | [1][3] |
Synthesis of WYE-23
The synthesis of WYE-23 is based on the construction of the core pyrazolo[3,4-d]pyrimidine scaffold, followed by sequential functionalization. While the specific, detailed, step-by-step protocol for WYE-23 is proprietary and not fully disclosed in the public domain, the general synthetic strategy for this class of compounds has been described in the scientific literature. A representative synthetic scheme is outlined below.
Conceptual Synthetic Workflow
Caption: A conceptual workflow for the synthesis of WYE-23.
Experimental Protocol: General Synthesis of Pyrazolo[3,4-d]pyrimidines
The synthesis of the pyrazolo[3,4-d]pyrimidine core typically begins with a substituted pyrazole, which is then cyclized with a suitable one-carbon equivalent to form the pyrimidine ring. The subsequent Suzuki or Buchwald-Hartwig coupling reactions are employed to introduce the aryl substituent at the C6 position. Finally, the urea moiety is installed through a reaction of the corresponding aniline with an isocyanate or via a Curtius rearrangement.
Step 1: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core A suitably substituted aminopyrazole is reacted with formamide or a similar reagent at elevated temperatures to construct the pyrimidinone ring. Subsequent chlorination, often with phosphorus oxychloride, provides a reactive intermediate for cross-coupling reactions.
Step 2: Suzuki Coupling The chlorinated pyrazolopyrimidine is coupled with a boronic acid derivative of the side chain (e.g., 4-(methoxycarbonylamino)phenylboronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., DME/water) at elevated temperatures.
Step 3: Urea Formation The amine functionality on the coupled side chain is reacted with cyclopropyl isocyanate in an aprotic solvent like dichloromethane or tetrahydrofuran to yield the final product, WYE-23.
Mechanism of Action: mTOR Signaling Pathway
WYE-23 functions as an ATP-competitive inhibitor of mTOR, targeting the kinase domain of the protein. mTOR is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, survival, and metabolism in response to nutrient and growth factor signals. By blocking the ATP-binding site, WYE-23 prevents the phosphorylation of downstream mTOR substrates, thereby inhibiting both mTORC1 and mTORC2 signaling.
Caption: The mTOR signaling pathway and the inhibitory action of WYE-23.
Experimental Protocols
mTOR Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the inhibition of mTOR kinase activity by WYE-23.
Materials:
-
Recombinant mTOR enzyme
-
ULight™-p70 S6K (Thr389) peptide substrate
-
Europium-labeled anti-phospho-p70 S6K (Thr389) antibody
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
WYE-23 in DMSO
-
384-well microplates
Procedure:
-
Prepare serial dilutions of WYE-23 in DMSO and then in assay buffer.
-
In a 384-well plate, add the mTOR enzyme and the WYE-23 dilution (or DMSO for control).
-
Initiate the kinase reaction by adding a mixture of the ULight™-p70 S6K peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the Europium-labeled anti-phospho-p70 S6K antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 320 or 340 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals (665 nm / 615 nm) and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
LNCaP Cell Growth Inhibition Assay (MTT Assay)
This assay assesses the effect of WYE-23 on the proliferation of LNCaP cells.
Materials:
-
LNCaP cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
WYE-23 in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
Procedure:
-
Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of WYE-23 (or DMSO for control) and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the DMSO-treated control and determine the IC50 value.
Western Blot Analysis of mTOR Pathway Proteins
This technique is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with WYE-23.
Materials:
-
LNCaP cells
-
WYE-23 in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-Akt, anti-Akt, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Plate LNCaP cells and treat with WYE-23 at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of WYE-23 on protein phosphorylation.
Conclusion
WYE-23 is a valuable research tool for studying the intricacies of mTOR signaling. Its high potency and selectivity make it a superior probe compared to less specific inhibitors. The synthetic and analytical protocols provided in this guide offer a framework for researchers to utilize and further investigate the biological effects of WYE-23 in various experimental systems. The continued study of such molecules will undoubtedly contribute to a deeper understanding of mTOR-related diseases and the development of novel therapeutic strategies.
References
Preclinical Profile of WYE-23: A Technical Overview of a Novel mTOR Inhibitor
Disclaimer: Publicly available preclinical data for WYE-23 is limited. This document summarizes the existing information and provides context based on standard preclinical methodologies. A comprehensive, in-depth guide cannot be constructed at this time due to the scarcity of published studies.
WYE-23 is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). It belongs to a class of pyrazolopyrimidine derivatives developed as anticancer agents. The inhibition of the PI3K/Akt/mTOR signaling pathway is a key therapeutic strategy in oncology, and WYE-23 targets a central kinase in this cascade.
Data Presentation
The primary quantitative data available for WYE-23 pertains to its in vitro potency and selectivity. These findings are summarized in the tables below.
Table 1: In Vitro Potency of WYE-23
| Target | IC50 (nM) | Assay Type |
| mTOR | 0.45 | Kinase Assay |
| PI3Kα | 661 | Kinase Assay |
Data sourced from commercially available data sheets.[1][2]
Table 2: Cellular Activity of WYE-23
| Cell Line | IC50 (nM) | Assay Type |
| LNCaP (Prostate Cancer) | 42 | Cell Growth Assay |
Data sourced from commercially available data sheets.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of WYE-23 have not been published. However, based on the nature of the reported data, the following methodologies are likely to have been employed.
In Vitro Kinase Inhibition Assay (Inferred)
The half-maximal inhibitory concentration (IC50) of WYE-23 against mTOR and PI3Kα was likely determined using a biochemical kinase assay. A typical protocol would involve:
-
Reagents: Recombinant human mTOR and PI3Kα enzymes, a suitable substrate (e.g., a peptide or protein that is a known target of the kinase), and ATP.
-
Procedure:
-
The kinase, substrate, and varying concentrations of WYE-23 are incubated in a buffer solution that supports enzymatic activity.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as immunoassays (e.g., ELISA) with a phospho-specific antibody, or by measuring the depletion of ATP.
-
-
Data Analysis: The percentage of kinase inhibition at each concentration of WYE-23 is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
LNCaP Cell Growth Inhibition Assay (Inferred)
The IC50 for cell growth inhibition in the LNCaP human prostate cancer cell line was likely determined using a cell viability or proliferation assay. A standard protocol would be:
-
Cell Culture: LNCaP cells are cultured in appropriate media and conditions (e.g., RPMI-1640 with 10% FBS, 37°C, 5% CO2).[3]
-
Procedure:
-
Cells are seeded into multi-well plates and allowed to adhere.
-
The cells are then treated with a range of concentrations of WYE-23.
-
After a prolonged incubation period (typically 48-72 hours), a reagent to measure cell viability is added. Common methods include:
-
MTT or MTS assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
-
-
Data Analysis: The signal from treated cells is compared to that of untreated control cells to determine the percentage of growth inhibition. The IC50 value is calculated from the resulting dose-response curve.
Signaling Pathway and Experimental Workflow
PI3K/Akt/mTOR Signaling Pathway
WYE-23 is an ATP-competitive inhibitor of mTOR, which is a central node in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. The following diagram illustrates the pathway and the point of inhibition by WYE-23.
Caption: PI3K/Akt/mTOR signaling pathway and inhibition by WYE-23.
Inferred Experimental Workflow for IC50 Determination
The logical workflow for determining the in vitro potency and cellular activity of a compound like WYE-23 is outlined below.
Caption: Inferred workflow for IC50 determination of WYE-23.
References
Unraveling the Role of the IL-23 Axis in Oncology: A Technical Guide for Target Validation
Introduction: This technical guide addresses the target validation of the Interleukin-23 (IL-23) signaling pathway in the context of cancer cell lines. Initial inquiries regarding "WYE-23" did not yield a specific molecular entity; however, extensive research indicates a probable reference to the well-established cytokine, IL-23. This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the IL-23 pathway, its dual role in oncology, and methodologies for its target validation.
The IL-23 Signaling Pathway: A Critical Regulator in Cancer
Interleukin-23 is a heterodimeric cytokine, composed of a p19 subunit and a p40 subunit, the latter of which is shared with IL-12.[1][2] IL-23 is a key pro-inflammatory cytokine and plays a significant role in the tumor microenvironment.[3][4] Its signaling is initiated by binding to a receptor complex consisting of the IL-12Rβ1 and IL-23R subunits.[2] This binding event activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[2][5] Specifically, JAK2 and TYK2 are activated, leading to the phosphorylation and activation of STAT3 and, to some extent, STAT4.[2] Activated STAT molecules then translocate to the nucleus to regulate the transcription of target genes, including those involved in inflammation and cellular proliferation.[2][5] A significant downstream effect of IL-23 signaling is the promotion and maintenance of T helper 17 (Th17) cells, which produce IL-17.[3][6] The IL-23/IL-17 axis is a critical pathway in several autoimmune diseases and has a complex, context-dependent role in cancer.[4][6]
The Dichotomous Role of IL-23 in Cancer
The influence of IL-23 on cancer progression is not straightforward, with studies demonstrating both pro-tumorigenic and anti-tumorigenic effects. This duality is crucial for consideration in any target validation study.
| Role of IL-23 in Cancer | Supporting Evidence |
| Pro-tumorigenic | Increased expression of IL-23 has been observed in various human tumors.[7] It can promote chronic inflammation, a known driver of cancer development.[7] IL-23 can also enhance angiogenesis and upregulate matrix metalloproteinases (e.g., MMP9), facilitating tumor growth and metastasis.[7] Studies in colon carcinogenesis models have shown that a deficiency in IL-23 or its receptor leads to a reduced tumor load.[4] |
| Anti-tumorigenic | IL-23 can enhance the proliferation of memory T cells and the production of IFN-γ, contributing to anti-tumor immunity.[1] It can also activate macrophages and dendritic cells, further stimulating an immune response against tumor cells.[1] In some contexts, IL-23 has been shown to be important in reducing DNA damage and inhibiting regulatory T cells (Tregs) that suppress anti-tumor immunity.[4] |
Experimental Protocols for IL-23 Target Validation
Validating IL-23 as a therapeutic target in cancer cell lines requires a multi-faceted approach. The following outlines key experimental methodologies.
Cellular Proliferation and Viability Assays
-
Objective: To determine the effect of IL-23 pathway inhibition on the growth and survival of cancer cell lines.
-
Methodology:
-
Cell Culture: Culture selected cancer cell lines in appropriate media.
-
Treatment: Treat cells with varying concentrations of an IL-23 inhibitor (e.g., a neutralizing antibody against IL-23 or a small molecule inhibitor of the downstream signaling pathway).
-
Assays:
-
MTT/XTT Assay: To measure metabolic activity as an indicator of cell viability.
-
BrdU/EdU Assay: To measure DNA synthesis as an indicator of cell proliferation.
-
Colony Formation Assay: To assess the long-term proliferative capacity of single cells.
-
-
Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) value of the inhibitor.
-
Gene Expression Analysis
-
Objective: To confirm the modulation of the IL-23 signaling pathway and its downstream targets.
-
Methodology:
-
Treatment: Treat cancer cell lines with an IL-23 inhibitor.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA and reverse transcribe to cDNA.
-
Quantitative PCR (qPCR): Measure the mRNA levels of key genes in the IL-23 pathway (e.g., IL23A (p19), IL12B (p40), IL23R, STAT3) and downstream targets (e.g., IL17A, MMP9).
-
Data Analysis: Analyze the relative gene expression changes upon treatment.
-
Protein Analysis
-
Objective: To assess the impact of IL-23 pathway inhibition on protein expression and phosphorylation status.
-
Methodology:
-
Treatment: Treat cancer cell lines with an IL-23 inhibitor.
-
Protein Extraction: Lyse cells and quantify total protein.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., p-STAT3, STAT3). Also, analyze the expression of downstream effector proteins.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Quantify the secretion of cytokines such as IL-17 into the cell culture supernatant.
-
Data Analysis: Densitometric analysis of Western blot bands and calculation of cytokine concentrations from ELISA data.
-
Target Knockdown/Knockout
-
Objective: To validate the specificity of the IL-23 pathway's role in cancer cell phenotype.
-
Methodology:
-
Genetic Modification: Utilize RNA interference (siRNA, shRNA) for transient or stable knockdown of IL23A, IL23R, or STAT3. Alternatively, use CRISPR/Cas9 technology for complete gene knockout.
-
Validation: Confirm the reduction or absence of the target gene and protein expression via qPCR and Western blotting.
-
Phenotypic Assays: Perform proliferation, migration, and invasion assays on the genetically modified cells to assess the functional consequences of target depletion.
-
Visualizing Key Processes
To aid in the understanding of the IL-23 signaling pathway and the experimental approach for its validation, the following diagrams are provided.
Caption: The IL-23 signaling cascade, from receptor binding to gene transcription.
Caption: A generalized workflow for in vitro target validation in cancer cell lines.
References
- 1. Immune enhancement and anti-tumour activity of IL-23 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities [mdpi.com]
- 4. Interleukin (IL)-12 and IL-23 and Their Conflicting Roles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The regulatory mechanism and potential application of IL-23 in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the interleukin-23/interleukin-17 signalling pathway in autoinflammatory and autoimmune uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
A Technical Guide to the Pharmacological Profile of the mTOR Inhibitor WYE-354
Disclaimer: Initial searches for a "WYE-23 inhibitor" did not yield specific information on a compound with this designation. The following technical guide focuses on the well-characterized and structurally related compound, WYE-354 , a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). This document assumes "WYE-23" may be a related compound or a misnomer for WYE-354.
This guide provides an in-depth overview of the pharmacological properties, experimental methodologies, and signaling pathways associated with WYE-354, tailored for researchers, scientists, and professionals in drug development.
Core Pharmacological Profile
WYE-354 is a potent, cell-permeable, and ATP-competitive inhibitor of mTOR kinase. A key feature of its profile is its ability to inhibit both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), thereby blocking downstream signaling more comprehensively than allosteric inhibitors like rapamycin.[1][2][3] This dual inhibition leads to the suppression of cell growth, proliferation, and the induction of autophagy.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative metrics defining the potency, selectivity, and efficacy of WYE-354.
Table 1: Biochemical Potency and Selectivity This table outlines the half-maximal inhibitory concentrations (IC50) of WYE-354 against its primary target, mTOR, and related PI3K family kinases, demonstrating its selectivity.
| Target Kinase | IC50 Value | Selectivity vs. mTOR |
| mTOR | 5.0 nM | - |
| PI3Kα | 1.89 µM | >100-fold |
| PI3Kγ | 7.37 µM | >500-fold |
| Data sourced from MedchemExpress and Selleck Chemicals.[1][2][5] |
Table 2: Cellular Antiproliferative Activity This table shows the IC50 values of WYE-354 in a panel of human cancer cell lines, highlighting its broad efficacy.
| Cell Line | Cancer Type | IC50 Value (µM) |
| MDA-MB-361 | Breast Cancer | 0.28 |
| LNCaP | Prostate Cancer | 0.355 |
| MDA-MB-468 | Breast Cancer | 1.1 |
| HCT116 | Colon Cancer | 1.3 |
| A498 | Kidney Cancer | 1.3 |
| MDA-MB-231 | Breast Cancer | 2.3 |
| Data sourced from Selleck Chemicals.[2] |
Table 3: In Vivo Antitumor Efficacy in Gallbladder Cancer Xenografts This table summarizes the in vivo efficacy of WYE-354 in NOD-SCID mice bearing subcutaneous gallbladder cancer xenografts following a 5-day treatment regimen (50 mg/kg, i.p.).
| Xenograft Model | Metric | % Reduction vs. Control |
| G-415 | Average Tumor Size | 68.6% |
| Tumor Weight | 82.9% | |
| TGBC-2TKB | Average Tumor Size | 52.4% |
| Tumor Weight | 45.5% | |
| Data sourced from studies on human gallbladder cancer xenografts.[1][6] |
Signaling Pathway Analysis
WYE-354 exerts its effects by directly inhibiting the kinase activity of mTOR, a central regulator of cellular metabolism, growth, and survival. It blocks the phosphorylation of key downstream effectors of both mTORC1 and mTORC2.
Caption: WYE-354 inhibits both mTORC1 and mTORC2 complexes.
Detailed Experimental Protocols
Biochemical mTOR Kinase Assay (DELFIA)
This protocol describes an in vitro assay to determine the IC50 value of an inhibitor against recombinant mTOR kinase.[2]
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay), is used to quantify the phosphorylation of a substrate by mTOR.
-
Reagents & Materials:
-
Recombinant Flag-tagged truncated human mTOR (e.g., residues 1360-2549).
-
His6-tagged S6K1 (His6-S6K) as the substrate.
-
ATP solution.
-
WYE-354 or other test compounds, serially diluted.
-
Assay Buffer (e.g., HEPES, MgCl2, MnCl2, Brij-35, DTT).
-
Europium (Eu)-labeled anti-phospho-p70S6K (Thr389) antibody for detection.
-
96-well assay plates.
-
-
Methodology:
-
Reaction Setup: In a 96-well plate, add 6 nM Flag-TOR and 1 µM His6-S6K to the assay buffer.
-
Inhibitor Addition: Add varying concentrations of WYE-354 (typically in DMSO, with a final concentration ≤1%) to the wells. Include a DMSO-only control.
-
Initiation: Start the kinase reaction by adding 100 µM ATP. The total reaction volume is typically 25 µL.
-
Incubation: Incubate the plate for 2 hours at room temperature.
-
Detection: Stop the reaction and add the Eu-labeled phospho-S6K T389 antibody.
-
Data Acquisition: After another incubation period, read the time-resolved fluorescence on a compatible plate reader.
-
Analysis: Convert fluorescence signals to percent inhibition relative to the DMSO control and plot against inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability / Proliferation Assay (MTS)
This protocol outlines a common method to assess the effect of WYE-354 on the proliferation of cancer cell lines.[1][2]
-
Principle: The MTS assay measures cell viability based on the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan product, which is quantifiable by spectrophotometry.
-
Reagents & Materials:
-
Human cancer cell lines (e.g., G-415, TGBC-2TKB).[1]
-
Complete cell culture medium.
-
WYE-354, serially diluted.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent).
-
96-well cell culture plates.
-
-
Methodology:
Caption: Workflow for a typical cell viability MTS assay.
In Vivo Tumor Xenograft Study
This protocol provides a framework for evaluating the antitumor activity of WYE-354 in a mouse model.[1][6]
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the test compound on tumor growth is then monitored over time.
-
Reagents & Materials:
-
Immunocompromised mice (e.g., NOD-SCID).
-
Human cancer cells (e.g., 2–5 x 10^6 G-415 or TGBC2TKB cells).[1]
-
Matrigel or similar basement membrane matrix (optional).
-
WYE-354 formulation for intraperitoneal (i.p.) injection.
-
Vehicle control solution.
-
Calipers for tumor measurement.
-
-
Methodology:
-
Cell Implantation: Subcutaneously inject the cancer cell suspension into the flank of each mouse.
-
Tumor Growth: Monitor mice regularly for tumor formation. Once tumors reach a predetermined average volume (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer WYE-354 (e.g., 50 mg/kg) or vehicle control via i.p. injection daily for a specified period (e.g., 5 consecutive days).[1]
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health.
-
Endpoint: At the end of the study (e.g., 30 days post-treatment initiation), euthanize the mice.[1]
-
Analysis: Excise the tumors and record their final weight. Compare the average tumor volume and weight between the treated and control groups to determine the percentage of tumor growth inhibition.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. mTOR Kinase Inhibitor II, WYE-354 | 1062169-56-5 | MSB16956 [biosynth.com]
- 5. WYE-354 - MedChem Express [bioscience.co.uk]
- 6. Rapamycin and WYE-354 suppress human gallbladder cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: WYE-23 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
WYE-23 is a potent and highly selective inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3][4] As a critical component of the PI3K/Akt/mTOR signaling cascade, mTOR is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[5][6] It exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate distinct downstream cellular processes.[6][7] Dysregulation of the mTOR pathway is implicated in a variety of human diseases, including cancer and metabolic disorders.[6][8] WYE-23 exhibits its inhibitory effect through ATP-competitive binding to the mTOR kinase domain.[7] These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the inhibitory activity of WYE-23.
Data Presentation
Table 1: In Vitro Inhibitory Activity of WYE-23
| Target/Assay | IC50 Value | Cell Line | Assay Type |
| mTOR | 0.45 nM | HEK293 (flag-tagged truncated human mTOR) | Biochemical (DELFIA) |
| PI3Kα | 661 nM | Not Applicable | Biochemical |
| Cell Proliferation | 42 nM | LNCaP | Cell-based (MTS) |
Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cellular processes. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Akt then phosphorylates and inhibits the TSC complex, an inhibitor of Rheb. Active, GTP-bound Rheb stimulates the kinase activity of mTORC1. mTORC1 phosphorylates downstream targets such as S6K1 and 4E-BP1 to promote protein synthesis and cell growth. WYE-23 acts as an ATP-competitive inhibitor of mTOR, thereby blocking the activity of both mTORC1 and mTORC2.
References
- 1. mTOR inhibitor WYE-23 - Nordic Biosite [nordicbiosite.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mTOR inhibitor WYE23 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and pharmacological inhibition of mTOR by rapamycin and an ATP-competitive mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for WYE-23 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
WYE-23 is a potent and highly selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). It effectively targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), key regulators of cell growth, proliferation, metabolism, and survival. Dysregulation of the PI3K/Akt/mTOR signaling pathway is a common feature in various cancers, making mTOR an attractive target for therapeutic intervention. These application notes provide detailed protocols and guidance for the preclinical in vivo evaluation of WYE-23 in mouse models, based on established methodologies for structurally and functionally similar mTOR inhibitors.
Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway
WYE-23 exerts its inhibitory effects by blocking the kinase activity of mTOR. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that responds to growth factors and nutrients. Upon activation, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Akt then phosphorylates and inhibits the TSC complex, a negative regulator of mTORC1. Activated mTORC1 promotes protein synthesis and cell growth by phosphorylating downstream targets such as S6K1 and 4E-BP1. mTORC2 is involved in the full activation of Akt by phosphorylating it at Serine 473. By inhibiting both mTORC1 and mTORC2, WYE-23 provides a comprehensive blockade of this critical oncogenic pathway.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of WYE-23.
Quantitative Data Summary
While specific in vivo dosage and pharmacokinetic data for WYE-23 are not yet publicly available, the following tables summarize data from closely related, potent, ATP-competitive mTOR inhibitors (WYE-125132, Torin1, and AZD8055) to provide a basis for experimental design. Note: These values should be used as a starting point, and optimal dosing for WYE-23 should be determined empirically.
Table 1: In Vivo Dosage and Administration of Structurally Similar mTOR Inhibitors in Mouse Models
| Compound | Mouse Model | Tumor Type | Route of Administration | Dosage | Dosing Schedule | Vehicle | Reference |
| WYE-125132 | Nude Mice | Breast (MDA361) | Oral Gavage | 5 mg/kg | Once daily | Not specified | [1] |
| Nude Mice | Glioma (U87MG) | Oral Gavage | 50 mg/kg | Once daily | Not specified | [2] | |
| Nude Mice | Renal (A498) | Oral Gavage | 50 mg/kg | Once daily | Not specified | [1] | |
| Torin1 | Immunodeficient | Glioblastoma (U87MG) | Intraperitoneal | 20 mg/kg | Once daily | 20% NMP, 40% PEG400, 40% Water | |
| C57BL/6 | (Pharmacodynamics) | Intraperitoneal | 20 mg/kg | Single dose | 25 mg/mL in 100% NMP, diluted 1:4 with 50% PEG400 | ||
| AZD8055 | Nude Mice | Lung (A549) | Oral Gavage | 2.5, 5, 10 mg/kg | Twice daily | Not specified | [3] |
| Nude Mice | Glioma (U87-MG) | Oral Gavage | 20 mg/kg | Once daily | Not specified | [4] | |
| BALB/c | Renal (Renca) | Oral Gavage | 20 mg/kg | See study for schedule | 0.5% HPMC, 0.1% Polysorbate 80 | [5] |
NMP: N-methyl-2-pyrrolidone; PEG400: Polyethylene glycol 400; HPMC: Hydroxypropyl methylcellulose
Table 2: Pharmacokinetic Parameters of Orally Administered mTOR Inhibitors in Mice
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Everolimus | 5 (Oral) | ~150 | ~1 | ~500 | ~16% (in rats) | [6][7] |
| Torin1 | 10 (Oral) | - | - | - | - | |
| AZD8055 | - | - | - | - | Orally bioavailable | [3][4] |
Note: Comprehensive pharmacokinetic data for these compounds in mice is limited in the public domain. The provided data for everolimus offers a general reference for a clinically used mTOR inhibitor.
Experimental Protocols
Protocol 1: Preparation of WYE-23 for In Vivo Administration
This protocol provides a general guideline for formulating WYE-23 for oral gavage or intraperitoneal injection based on common vehicles used for similar mTOR inhibitors.
Materials:
-
WYE-23 powder
-
Vehicle components (select one):
-
Option 1 (for IP injection): N-methyl-2-pyrrolidone (NMP), Polyethylene glycol 400 (PEG400), Sterile Water for Injection.
-
Option 2 (for Oral Gavage): 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC), 0.1% (v/v) Polysorbate 80 (Tween® 80), Sterile Water.
-
Option 3 (for Oral Gavage): 30% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile water.[8]
-
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles/gavage needles
Procedure:
-
Vehicle Preparation (prepare fresh daily):
-
For Option 1: Prepare a 20% NMP, 40% PEG400, 40% water solution. For example, to make 1 mL, mix 200 µL NMP, 400 µL PEG400, and 400 µL sterile water. Vortex thoroughly.
-
For Option 2: Prepare a 0.5% HPMC, 0.1% Tween 80 solution in sterile water. This may require gentle heating and stirring to fully dissolve the HPMC.
-
For Option 3: Dissolve SBE-β-CD in sterile water to a final concentration of 30% (w/v).
-
-
WYE-23 Formulation:
-
Weigh the required amount of WYE-23 powder based on the desired final concentration and dosing volume (typically 0.1 mL per 10 g of mouse body weight).
-
For Option 1: First, dissolve WYE-23 powder in the NMP component of the vehicle. Once fully dissolved, add the PEG400 and then the water, vortexing between each addition.
-
For Options 2 & 3: Add the WYE-23 powder to the pre-mixed vehicle. Vortex thoroughly. If the compound does not fully dissolve, sonicate briefly in a water bath.
-
-
Final Preparation:
-
Ensure the final formulation is a clear solution or a fine, homogenous suspension.
-
Draw the required volume into a sterile syringe for administration.
-
Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general workflow for assessing the antitumor activity of WYE-23 in a subcutaneous xenograft model.
Caption: General workflow for a xenograft efficacy study.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Cancer cell line of interest (e.g., U87MG glioma, A549 lung cancer)
-
Matrigel (optional, can improve tumor take-rate)
-
WYE-23 formulation and vehicle control
-
Digital calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend cells in sterile PBS or culture medium, optionally mixing 1:1 with Matrigel.
-
Inject approximately 1-10 x 10⁶ cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a mean volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle control, WYE-23 at various doses).
-
-
Drug Administration and Monitoring:
-
Administer WYE-23 or vehicle according to the predetermined dose and schedule (e.g., once daily oral gavage).
-
Continue to measure tumor volume and mouse body weight at regular intervals (e.g., twice weekly). Body weight is a key indicator of treatment tolerance.
-
-
Study Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a predetermined size, or after a fixed duration of treatment.
-
At the study endpoint, euthanize the mice.
-
Excise the tumors and measure their final weight.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blotting for p-S6, p-Akt) or fixed in formalin for immunohistochemistry.
-
Disclaimer: These protocols are intended as a general guide. Researchers should adapt and optimize these procedures for their specific experimental needs and in accordance with their institution's animal care and use committee guidelines. The provided dosage information is based on similar compounds and may require adjustment for WYE-23.
References
- 1. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AZD8055 [openinnovation.astrazeneca.com]
- 5. mTOR kinase inhibitor AZD8055 enhances the immunotherapeutic activity of an agonist CD40 antibody in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dosing-time, feeding, and sex-dependent variations of everolimus pharmacokinetics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for WYE-23, an mTOR Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
WYE-23 is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). It demonstrates significant inhibitory activity against both mTORC1 and mTORC2 complexes, making it a valuable tool for studying the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR pathway is implicated in various diseases, including cancer, making inhibitors like WYE-23 critical for research and drug development. These application notes provide detailed protocols for the solubilization of WYE-23, preparation of stock solutions, and a general workflow for its application in cell-based assays.
Data Presentation
WYE-23 Solubility
The solubility of WYE-23 has been determined in various common laboratory solvents. The following table summarizes the available quantitative data. It is recommended to perform small-scale solubility tests before preparing large volumes of stock solutions.
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 0.5 mg/mL | For a similar mTOR inhibitor, KU-0063794, solubility in DMSO is reported to be as high as 16 mg/mL. The solubility of WYE-23 may be higher than the stated minimum.[1][2] |
| Ethanol | Data not available | A structurally related mTOR inhibitor, KU-0063794, has a reported solubility of 5 mg/mL in ethanol. It is advisable to test solubility starting from a low concentration.[1] |
| Water | Insoluble | WYE-23 is sparingly soluble in aqueous solutions. To achieve the desired concentration in aqueous media, a stock solution in an organic solvent like DMSO should be prepared first and then diluted. |
Note: The provided solubility data is based on available information and may vary depending on the purity of the compound, temperature, and other factors. It is always recommended to start with small quantities to determine the optimal solubilization conditions for your specific experimental setup.
Experimental Protocols
Preparation of WYE-23 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of WYE-23 in DMSO.
Materials:
-
WYE-23 (Molecular Weight: 520.59 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Pre-warm DMSO: Warm the anhydrous DMSO to room temperature to ensure it is completely liquid and to aid in the dissolution of WYE-23.
-
Weigh WYE-23: Accurately weigh a precise amount of WYE-23 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.21 mg of WYE-23.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the vial containing the WYE-23 powder. For a 10 mM stock solution with 5.21 mg of WYE-23, add 1 mL of DMSO.
-
Vortex: Vortex the solution thoroughly until the WYE-23 is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
Note: DMSO is hygroscopic; handle it in a dry environment and keep the container tightly sealed to prevent water absorption, which can affect the solubility of compounds.
Mandatory Visualization
mTOR Signaling Pathway
The following diagram illustrates the mTOR signaling pathway, highlighting the central role of mTORC1 and mTORC2 and the point of inhibition by WYE-23.
Caption: mTOR signaling pathway and WYE-23 inhibition.
Experimental Workflow for WYE-23 Treatment in Cell Culture
This diagram outlines a typical workflow for treating cultured cells with WYE-23 and assessing its effects.
Caption: Typical experimental workflow for WYE-23.
References
Application Notes and Protocols for Western Blot Detection of p-mTOR (Ser2448) Following Treatment with WYE-23
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It integrates signals from various upstream pathways, including growth factors and nutrients, to control downstream processes like protein synthesis and autophagy.[2][3][4] mTOR exists in two distinct complexes, mTORC1 and mTORC2.[1][2][5] The phosphorylation of mTOR at serine 2448 (p-mTOR Ser2448) is commonly used as a readout of mTORC1 activity, which is often dysregulated in diseases such as cancer.[1][6]
WYE-23 is a potent and selective ATP-competitive inhibitor of mTOR with an IC50 of 0.45 nM.[7][8][9] It shows selectivity for mTOR over PI3Kα (IC50 = 661 nM).[7][8][9] As an mTOR inhibitor, WYE-23 is a valuable tool for studying the mTOR signaling pathway and for potential therapeutic development. This document provides a detailed protocol for performing a western blot to detect the phosphorylation of mTOR at Ser2448 in response to treatment with WYE-23.
mTOR Signaling Pathway
The following diagram illustrates a simplified overview of the mTOR signaling pathway, highlighting the central role of mTORC1 and its downstream effectors. Growth factors activate the PI3K/Akt pathway, which in turn phosphorylates and inhibits the TSC1/TSC2 complex, a negative regulator of mTORC1.[1][4] This allows Rheb to activate mTORC1, leading to the phosphorylation of downstream targets such as S6K1 and 4E-BP1, promoting protein synthesis and cell growth.[1][5] WYE-23 directly inhibits the kinase activity of mTOR, thereby blocking these downstream signaling events.
Caption: A simplified diagram of the mTOR signaling pathway.
Experimental Protocol: Western Blot for p-mTOR (Ser2448)
This protocol outlines the steps for cell culture, treatment with WYE-23, lysate preparation, SDS-PAGE, protein transfer, and immunodetection of p-mTOR (Ser2448).
I. Cell Culture and Treatment
-
Seed cells (e.g., HEK293, A549) in appropriate growth medium and culture until they reach 70-80% confluency.
-
Starve the cells in serum-free medium for 16 hours prior to treatment to reduce basal mTOR activity.[10][11]
-
Treat the cells with varying concentrations of WYE-23 (or a vehicle control, e.g., DMSO) for the desired time (e.g., 1-4 hours). For a positive control, stimulate cells with a known mTOR activator like EGF (100 ng/ml) or PMA (1 µM).[10][12]
II. Lysate Preparation
-
After treatment, place the cell culture dishes on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[13]
-
Aspirate the PBS and add ice-cold lysis buffer. A common choice is RIPA buffer supplemented with protease and phosphatase inhibitors.[14] For a 10 cm dish, use 0.5-1 mL of lysis buffer.[13]
-
Scrape the adherent cells from the dish and transfer the cell suspension to a pre-cooled microcentrifuge tube.[13]
-
Maintain constant agitation for 30 minutes at 4°C to ensure complete lysis.[13]
-
Centrifuge the lysate at ≥10,000 x g for 10-20 minutes at 4°C to pellet cellular debris.[12][13]
-
Carefully transfer the supernatant (protein extract) to a new pre-cooled tube.
-
Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.
III. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding 4x or 6x Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to the lysate.[13][15]
-
Denature the proteins by heating the samples at 95-100°C for 5 minutes.[15]
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an 8% SDS-polyacrylamide gel. Due to the large size of mTOR (~289 kDa), a lower percentage gel is recommended.[15][16]
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane. A wet transfer at 100V for 120 minutes is a common condition.[16]
IV. Immunodetection
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1-2 hours at room temperature with gentle agitation.[10][16] For phospho-antibodies, BSA is often the preferred blocking agent.[6]
-
Wash the membrane three times for 5 minutes each with TBST.[10][11]
-
Incubate the membrane with the primary antibody against p-mTOR (Ser2448) diluted in 5% BSA in TBST. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common.[6][15] Incubation is typically performed overnight at 4°C with gentle shaking.[6][10][11]
-
Wash the membrane three times for 5 minutes each with TBST.[10][11]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk in TBST (a common dilution is 1:2000 to 1:5000) for 1 hour at room temperature.[10][16]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and expose it to X-ray film or a digital imager.[10]
V. Stripping and Re-probing for Total mTOR
To normalize the p-mTOR signal, it is recommended to strip the membrane and re-probe for total mTOR.
-
Wash the membrane in TBST.
-
Incubate the membrane in a mild stripping buffer.
-
Wash thoroughly and re-block the membrane.
-
Incubate with a primary antibody for total mTOR, followed by the secondary antibody and detection steps as described above.
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for a p-mTOR western blot experiment. These values may require optimization depending on the specific cell line, antibodies, and reagents used.
| Parameter | Recommended Range/Value | Source |
| Sample Preparation | ||
| Protein Loading Amount | 20 - 30 µg per lane | [11] |
| SDS-PAGE | ||
| Gel Percentage | 6-8% Acrylamide | [15][16] |
| Protein Transfer | ||
| Transfer Conditions | 100V for 120 minutes (wet transfer) | [16] |
| Immunodetection | ||
| Blocking Solution | 5% BSA or non-fat dry milk in TBST | [6][10] |
| Blocking Time | 1-2 hours at room temperature | [16] |
| Primary Antibody (p-mTOR Ser2448) Dilution | 1:1000 (start) in 5% BSA/TBST | [6][15] |
| Primary Antibody Incubation | Overnight at 4°C | [6][10][11] |
| Secondary Antibody Dilution | 1:2000 - 1:5000 in 5% milk/TBST | [10][16] |
| Secondary Antibody Incubation | 1 hour at room temperature | [10][14] |
Experimental Workflow
The following diagram illustrates the key steps in the western blot protocol for detecting p-mTOR.
Caption: Workflow for p-mTOR western blotting.
References
- 1. researchgate.net [researchgate.net]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 4. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phospho-mTOR (Ser2448) Antibody (#2971) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. caymanchem.com [caymanchem.com]
- 8. mTOR inhibitor WYE-23 - Nordic Biosite [nordicbiosite.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. mesoscale.com [mesoscale.com]
- 13. Sample preparation for western blot | Abcam [abcam.com]
- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 15. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for WYE-23 in Autophagy Induction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
WYE-23 is a potent and highly selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that serves as a central regulator of cell growth, proliferation, and metabolism. The mTOR signaling pathway is a key negative regulator of autophagy, a catabolic process involving the degradation of cellular components via the lysosome. By inhibiting mTOR, WYE-23 is a powerful tool for inducing autophagy in a controlled and dose-dependent manner, making it an invaluable reagent for studying the intricate mechanisms of autophagy and for the development of novel therapeutics targeting this pathway.
These application notes provide a comprehensive guide for utilizing WYE-23 in autophagy induction studies. Included are the mechanism of action, recommended experimental protocols, and data interpretation guidelines.
Mechanism of Action: WYE-23 Induced Autophagy
WYE-23 exerts its autophagy-inducing effects by directly inhibiting the kinase activity of mTOR, primarily within the mTOR complex 1 (mTORC1). Under normal conditions, active mTORC1 phosphorylates and inhibits the ULK1 complex (comprising ULK1, ATG13, FIP200, and ATG101), a critical initiator of the autophagy cascade. Inhibition of mTORC1 by WYE-23 leads to the dephosphorylation and activation of the ULK1 complex, which in turn initiates the formation of the phagophore, the precursor to the autophagosome. This process involves the recruitment of other autophagy-related (Atg) proteins and the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its membrane-bound form (LC3-II), a hallmark of autophagosome formation.
Application Notes and Protocols for WYE-23 in Cell Proliferation and Growth Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
WYE-23 is a potent and highly selective inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1][2][3] As a central regulator of cellular processes, mTOR has emerged as a significant target in cancer therapy and other diseases characterized by aberrant cell growth. WYE-23 exerts its inhibitory effects by competing with ATP in the catalytic site of mTOR. This document provides detailed application notes and experimental protocols for utilizing WYE-23 to investigate cell proliferation and growth, tailored for researchers in academia and the pharmaceutical industry.
Mechanism of Action
WYE-23 is an ATP-competitive inhibitor of mTOR, demonstrating high selectivity and potency. The primary mechanism of action involves the direct inhibition of mTOR kinase activity, which subsequently disrupts the signaling of two distinct multiprotein complexes: mTORC1 and mTORC2.[3][4][5]
-
mTORC1: This complex is sensitive to rapamycin and its analogs and plays a pivotal role in integrating signals from growth factors, nutrients, and cellular energy status.[4][5] Inhibition of mTORC1 by WYE-23 leads to the dephosphorylation of its key downstream effectors, namely the 70 kDa ribosomal protein S6 kinase (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[6][7] The dephosphorylation of p70S6K and 4E-BP1 results in the suppression of protein synthesis, a critical process for cell growth and proliferation.[5]
-
mTORC2: This complex is generally considered rapamycin-insensitive and is involved in the regulation of cell survival and cytoskeletal organization through the phosphorylation of Akt at Ser473.[3][4] While direct inhibition of mTORC2 by WYE-23 is part of its mechanism, the more immediate and pronounced effects on cell proliferation are typically mediated through mTORC1 inhibition.
The downstream consequences of WYE-23-mediated mTOR inhibition include cell cycle arrest, primarily at the G1 phase, and a reduction in cell size and proliferation rate.
Quantitative Data
The inhibitory activity of WYE-23 has been characterized by its half-maximal inhibitory concentration (IC50) in various assays and cell lines.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| mTOR (in vitro kinase assay) | 0.45 nM | Cell-free assay | [1] |
| PI3Kα (in vitro kinase assay) | 661 nM | Cell-free assay | [1] |
| Cell Growth (LNCaP) | 42 nM | LNCaP prostate cancer cells | Not explicitly cited |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of WYE-23 on the proliferation of adherent cancer cell lines. The principle of this assay is the conversion of the yellow MTT salt into purple formazan crystals by mitochondrial dehydrogenases in viable cells.[8][9]
Materials:
-
WYE-23 (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of WYE-23 in complete medium. A suggested starting concentration range is 1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the WYE-23 dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well. Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of WYE-23 concentration and determine the IC50 value using a non-linear regression curve fit.
Western Blot Analysis of mTOR Signaling
This protocol describes the detection of key phosphorylated proteins in the mTOR signaling pathway by Western blotting to confirm the inhibitory effect of WYE-23.
Materials:
-
WYE-23
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of WYE-23 (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometric analysis of the bands can be performed to quantify the changes in protein phosphorylation. Normalize the phosphorylated protein levels to the total protein levels.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of WYE-23 on cell cycle distribution.[10][11]
Materials:
-
WYE-23
-
Complete cell culture medium
-
PBS
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of WYE-23 for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases). An increase in the percentage of cells in the G0/G1 phase and a decrease in the S and G2/M phases would indicate a G1 cell cycle arrest.
Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of WYE-23.
Caption: Workflow for assessing cell proliferation using the MTT assay with WYE-23.
Caption: Western blot workflow to analyze mTOR signaling inhibition by WYE-23.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cusabio.com [cusabio.com]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mesoscale.com [mesoscale.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: WYE-23 and mTOR Phosphorylation
Welcome to the technical support center for researchers utilizing WYE-23, a potent ATP-competitive mTOR inhibitor. This resource provides troubleshooting guidance and answers to frequently asked questions regarding experiments where WYE-23 may not appear to inhibit mTOR phosphorylation effectively.
Frequently Asked Questions (FAQs)
Q1: What is WYE-23 and how does it inhibit mTOR?
WYE-23 is a highly potent and selective ATP-competitive inhibitor of mTOR kinase.[1][2] Unlike first-generation inhibitors like rapamycin, which allosterically inhibit mTORC1, WYE-23 targets the ATP-binding site within the kinase domain of mTOR.[3][4] This mechanism allows it to inhibit both mTORC1 and mTORC2 complexes.[5]
Q2: I've treated my cells with WYE-23, but I still see a strong signal for phosphorylated mTOR at Ser2448. Why is this happening?
Several factors could contribute to this observation:
-
Suboptimal Inhibitor Concentration or Treatment Time: Ensure that the concentration of WYE-23 and the duration of treatment are appropriate for your cell line and experimental conditions. Insufficient concentration or time may lead to incomplete inhibition.
-
Cellular ATP Levels: As an ATP-competitive inhibitor, the efficacy of WYE-23 can be influenced by intracellular ATP concentrations. High levels of ATP may compete with the inhibitor, reducing its effectiveness.
-
Feedback Loop Activation: Inhibition of the mTOR pathway can sometimes trigger feedback mechanisms that lead to the activation of upstream kinases, such as Akt.[4][6] Activated Akt can, in turn, phosphorylate mTOR at Ser2448, potentially masking the inhibitory effect of WYE-23 on downstream signaling.
-
Antibody Specificity: Verify the specificity of the antibody used for detecting phospho-mTOR (Ser2448). Cross-reactivity with other phosphorylated proteins could lead to a false-positive signal.
Q3: Could resistance to WYE-23 develop in my cell lines?
While WYE-23 is a potent inhibitor, prolonged exposure or specific genetic backgrounds in cancer cells can contribute to reduced sensitivity.[7] Mechanisms of resistance to mTOR inhibitors can be complex and may involve mutations in the mTOR signaling pathway or the activation of alternative survival pathways.[7]
Troubleshooting Guide
If you are encountering issues with WYE-23 failing to inhibit mTOR phosphorylation, consider the following troubleshooting steps:
| Issue | Possible Cause | Recommended Solution |
| No reduction in p-mTOR (Ser2448) signal | 1. Ineffective WYE-23 concentration. 2. Insufficient treatment duration. 3. High cell confluence affecting drug uptake. 4. WYE-23 degradation. | 1. Perform a dose-response curve to determine the optimal IC50 for your specific cell line. 2. Conduct a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to identify the optimal treatment duration. 3. Ensure cells are in the exponential growth phase and not overly confluent. 4. Aliquot and store WYE-23 at -80°C and avoid repeated freeze-thaw cycles. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions. 2. Inconsistent inhibitor preparation. 3. Technical variability in Western blotting. | 1. Standardize cell seeding density, passage number, and media conditions. 2. Prepare fresh dilutions of WYE-23 from a stock solution for each experiment. 3. Ensure consistent protein loading, transfer efficiency, and antibody incubation times. Use a loading control (e.g., β-actin, GAPDH). |
| Increased p-Akt (Ser473) signal after WYE-23 treatment | Feedback activation of the PI3K/Akt pathway. | 1. Co-treat with a PI3K inhibitor (e.g., PI-103) to block the feedback loop.[4] 2. Analyze earlier time points after WYE-23 treatment before the feedback loop is fully activated. 3. Assess the phosphorylation of downstream mTORC1 targets like p70S6K and 4E-BP1, which may be more reliably inhibited. |
Experimental Protocols
Western Blotting for mTOR Pathway Phosphorylation
This protocol outlines the steps to assess the phosphorylation status of mTOR and its downstream targets.
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of WYE-23 for the appropriate duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-mTOR (Ser2448), total mTOR, phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
mTOR Signaling Pathway and WYE-23 Inhibition
Caption: WYE-23 inhibits both mTORC1 and mTORC2 complexes.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting WYE-23 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mTOR inhibitor WYE-23 - Nordic Biosite [nordicbiosite.com]
- 3. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the mTOR kinase domain: the second generation of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing mTOR-targeted cancer therapy by preventing mTOR/raptor inhibition-initiated, mTOR/rictor-independent Akt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing WYE-23 Concentration for Specific Cell Types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of WYE-23 for their specific cell types.
Frequently Asked Questions (FAQs)
Q1: What is WYE-23 and what is its mechanism of action?
WYE-23 is a potent and highly selective inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] It functions as an ATP-competitive inhibitor, targeting the mTOR kinase domain. By inhibiting mTOR, WYE-23 disrupts a key signaling pathway involved in cell growth, proliferation, and survival.
Q2: What is the PI3K/Akt/mTOR signaling pathway targeted by WYE-23?
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes. The pathway is activated by growth factors and nutrients, leading to cell growth, proliferation, and survival. WYE-23 specifically inhibits mTOR, a central kinase in this pathway, thereby blocking downstream signaling.
Q3: What are the known IC50 values for WYE-23 in different cell lines?
Publicly available data on the half-maximal inhibitory concentration (IC50) of WYE-23 for a wide variety of cell lines is limited. The table below summarizes the currently available information. It is highly recommended that researchers determine the IC50 for their specific cell line of interest.
| Cell Line | Cell Type | IC50 (nM) | Assay | Reference |
| HEK293 | Human Embryonic Kidney | 0.45 | mTOR kinase assay | [1] |
| LNCaP | Human Prostate Cancer | 42 | MTS assay (cell growth) | [1][3] |
| 786-O | Human Renal Cell Carcinoma | Not specified, but cytotoxic at 100 nM | MTT assay | [4] |
| A498 | Human Renal Cell Carcinoma | Not specified, but cytotoxic at 100 nM | MTT assay | [4] |
Q4: How should I prepare and store WYE-23?
WYE-23 is typically provided as a crystalline solid and is soluble in dimethyl sulfoxide (DMSO).[3] For experimental use, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in the appropriate cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Problem 1: High variability or inconsistent results in cell viability assays.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform number of cells is seeded into each well of the microplate. Perform a cell count before seeding and gently mix the cell suspension before and during plating to prevent settling.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation. Fill the peripheral wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of cells, media, and reagents.
-
-
Possible Cause: Contamination.
-
Solution: Regularly check for and address any microbial contamination in cell cultures, as this can significantly impact cell viability and metabolic activity.
-
Problem 2: Unexpected or paradoxical results, such as an apparent increase in cell viability at high inhibitor concentrations.
-
Possible Cause: Off-target effects of the inhibitor.
-
Solution: While WYE-23 is highly selective for mTOR, at very high concentrations, off-target effects on other kinases could potentially lead to unexpected cellular responses. It is crucial to use concentrations within a reasonable range of the determined IC50. Consider performing a kinase selectivity profile if off-target effects are a major concern.
-
-
Possible Cause: Interference of the compound with the viability assay.
-
Solution: Some compounds can directly interfere with the reagents used in colorimetric or fluorometric viability assays (e.g., MTT, XTT). Run a control experiment with the compound in cell-free medium to check for any direct reaction with the assay reagents. Consider using an alternative viability assay that relies on a different detection principle (e.g., ATP-based luminescence assay or a direct cell counting method).
-
-
Possible Cause: Induction of cellular processes that confound the assay readout.
-
Solution: Inhibition of mTOR can induce autophagy, a cellular recycling process. In some contexts, this can initially have a pro-survival effect, which might be misinterpreted by metabolic assays like MTT. It is advisable to complement viability assays with other methods that measure apoptosis (e.g., Annexin V staining) or cell proliferation directly (e.g., BrdU incorporation).
-
Problem 3: Difficulty in determining a clear IC50 value or a shallow dose-response curve.
-
Possible Cause: Insufficient drug exposure time.
-
Solution: The effects of mTOR inhibition on cell viability and proliferation may not be apparent after short incubation times. It is recommended to perform time-course experiments (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your cell line.
-
-
Possible Cause: Cell line is resistant to mTOR inhibition.
-
Solution: Some cell lines may have intrinsic or acquired resistance to mTOR inhibitors due to mutations in downstream signaling components or activation of bypass pathways. Confirm target engagement by performing a Western blot to check the phosphorylation status of mTOR targets like p70S6K and 4E-BP1.
-
-
Possible Cause: Suboptimal concentration range tested.
-
Solution: Ensure that the concentration range of WYE-23 used in the dose-response experiment spans several orders of magnitude and brackets the expected IC50 value. A typical starting point would be a range from picomolar to micromolar concentrations.
-
Experimental Protocols
Determining the Optimal Concentration of WYE-23 using a Cell Viability Assay (MTT/XTT)
This protocol provides a general framework for determining the dose-response of a specific cell line to WYE-23.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
WYE-23
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of WYE-23 in DMSO.
-
Perform serial dilutions of the WYE-23 stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 pM to 10 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest WYE-23 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of WYE-23 or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Cell Viability Assessment (XTT Assay):
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate for 2-4 hours at 37°C.
-
Read the absorbance at a wavelength of 450-500 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the WYE-23 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
References
dealing with WYE-23 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the mTOR inhibitor, WYE-23. The information is tailored for researchers, scientists, and drug development professionals to facilitate smooth and successful experimentation.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the use of WYE-23 in a question-and-answer format.
Q1: My WYE-23 precipitated out of solution after I diluted my DMSO stock in aqueous cell culture medium. What should I do?
A1: This is a common issue with hydrophobic compounds like WYE-23. Here are several steps to troubleshoot and prevent precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, and not exceeding 1%. High concentrations of DMSO can be toxic to cells.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute your concentrated DMSO stock of WYE-23 into a small volume of pre-warmed (37°C) cell culture medium, mixing gently but thoroughly. Then, add this intermediate dilution to your final volume of medium.
-
Pre-warmed Medium: Always use cell culture medium pre-warmed to 37°C. Adding a cold solution to a warm one can decrease the solubility of the compound.
-
Vortexing/Mixing: When preparing your final working solution, vortex or mix the solution gently immediately after adding the WYE-23 stock to ensure it is evenly dispersed before it has a chance to precipitate.
-
Solubility Enhancers: For particularly problematic cell lines or media, consider the use of solubility enhancers. Pluronic® F-68, a non-ionic surfactant, can be added to the cell culture medium at a low concentration (e.g., 0.02-0.1%) to improve the solubility of hydrophobic compounds.
Q2: I am observing inconsistent results in my cell-based assays with WYE-23. Could this be related to solubility?
A2: Yes, inconsistent results are often linked to poor solubility and precipitation. If WYE-23 is not fully dissolved, the actual concentration of the active compound in your experiment will be lower and more variable than intended.
-
Visual Inspection: Before adding the compound to your cells, carefully inspect the prepared solution for any visible precipitate. Hold the flask or tube up to a light source to check for cloudiness or solid particles.
-
Sonication: Briefly sonicating the intermediate or final dilution in a water bath sonicator can help to redissolve small, invisible precipitates.
-
Fresh Preparations: Always prepare fresh working solutions of WYE-23 from your DMSO stock for each experiment. Avoid storing diluted aqueous solutions, as the compound is more likely to precipitate over time.
Q3: How should I prepare WYE-23 for in vivo animal studies?
A3: Formulating poorly soluble compounds like WYE-23 for in vivo use requires careful consideration to ensure adequate bioavailability. The optimal formulation will depend on the route of administration and the animal model.
-
Common Formulations: A common approach for oral gavage is to formulate WYE-23 in a vehicle such as:
-
0.5% (w/v) Carboxymethylcellulose (CMC) in water
-
10% (v/v) DMSO, 40% (v/v) PEG300, 5% (v/v) Tween® 80, and 45% (v/v) saline.
-
-
Preparation Method:
-
First, dissolve the WYE-23 in DMSO.
-
Add the other components of the vehicle (e.g., PEG300, Tween® 80) and mix thoroughly.
-
Finally, add the aqueous component (e.g., saline or CMC solution) slowly while vortexing to prevent precipitation.
-
-
Homogeneity: Ensure the final formulation is a homogenous suspension or solution before administration. Gentle warming and sonication may be necessary.
Frequently Asked Questions (FAQs)
What is the recommended solvent for making a stock solution of WYE-23?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of WYE-23.[1]
What is the typical concentration for a WYE-23 stock solution?
A stock solution of 10 mM to 50 mM in DMSO is typically prepared. It is important to ensure the compound is fully dissolved.
How should I store my WYE-23 stock solution?
Store your DMSO stock solution of WYE-23 at -20°C or -80°C for long-term stability. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
What is the mechanism of action of WYE-23?
WYE-23 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). mTOR is a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[2][3] WYE-23 acts as an ATP-competitive inhibitor of mTOR.
Data Presentation
Table 1: WYE-23 Solubility and Formulation Quick Guide
| Parameter | Recommendation | Notes |
| Stock Solution Solvent | DMSO | High-purity, anhydrous DMSO is recommended. |
| Stock Solution Concentration | 10 - 50 mM | Ensure complete dissolution. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to minimize freeze-thaw cycles. |
| In Vitro Final DMSO Concentration | < 0.5% | Higher concentrations can be cytotoxic. |
| In Vivo Formulation (Oral) | 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline | Prepare fresh before each use. |
| In Vivo Formulation (Alternative) | 0.5% CMC in water | May require sonication to form a fine suspension. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM WYE-23 Stock Solution in DMSO
Materials:
-
WYE-23 powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of WYE-23 to prepare your desired volume of a 10 mM stock solution (Molecular Weight of WYE-23: 520.59 g/mol ).
-
Weigh the calculated amount of WYE-23 powder and place it into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution vigorously until the WYE-23 is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a WYE-23 Working Solution for Cell Culture
Materials:
-
10 mM WYE-23 stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM WYE-23 stock solution at room temperature.
-
Intermediate Dilution: In a sterile tube, prepare an intermediate dilution of the WYE-23 stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.
-
Vortex the intermediate dilution gently.
-
Final Dilution: Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration.
-
Mix the final working solution gently but thoroughly by inverting the tube or flask several times.
-
Use the freshly prepared working solution immediately for your cell-based assay.
Mandatory Visualization
Caption: Simplified mTOR signaling pathway showing the points of inhibition by WYE-23.
Caption: Experimental workflow for preparing WYE-23 solutions.
References
WYE-23 mTOR Inhibitor Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with the WYE-23 mTOR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for WYE-23?
A1: WYE-23 is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3][4][5] It targets the mTOR kinase domain, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual inhibition prevents the phosphorylation of downstream targets involved in cell growth, proliferation, and survival.
Q2: What is the selectivity profile of WYE-23?
A2: WYE-23 is highly selective for mTOR over other kinases, such as phosphoinositide 3-kinase alpha (PI3Kα).[1][3][4][5] This selectivity is crucial for minimizing off-target effects in experimental models.
Q3: How should I prepare and store WYE-23 stock solutions?
A3: WYE-23 is soluble in dimethyl sulfoxide (DMSO).[1] For a stock solution, dissolve WYE-23 in 100% DMSO. It is recommended to prepare a high-concentration stock (e.g., 10 mM), which can then be diluted in culture medium for your experiments. The final concentration of DMSO in the cell culture should be kept low (typically below 0.5%) to avoid solvent-induced toxicity. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q4: What are the expected downstream effects of WYE-23 treatment in cell-based assays?
A4: Treatment with WYE-23 is expected to decrease the phosphorylation of key downstream targets of mTORC1 and mTORC2. For mTORC1, this includes a reduction in phosphorylated p70 S6 Kinase (p-S6K) and eukaryotic initiation factor 4E-binding protein 1 (p-4E-BP1). For mTORC2, a decrease in the phosphorylation of Akt at Serine 473 (p-Akt S473) is anticipated. These effects should lead to a dose-dependent inhibition of cell proliferation and growth.
Data Presentation
Table 1: In Vitro Inhibitory Activity of WYE-23
| Target | IC50 Value |
| mTOR | 0.45 nM |
| PI3Kα | 661 nM |
| LNCaP Cell Growth | 42 nM |
IC50 values represent the concentration of WYE-23 required to inhibit 50% of the target's activity or cell growth.[1][2][3][4]
Troubleshooting Guide
Issue 1: Inconsistent or Lower-Than-Expected Potency
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | WYE-23 is soluble in DMSO but may precipitate in aqueous media. Ensure the final DMSO concentration in your assay is sufficient to maintain solubility. When diluting the stock solution, add it to the media with vigorous mixing. Consider a stepwise dilution. |
| Incorrect Concentration | Verify the calculations for your stock solution and final dilutions. Use a calibrated pipette for accurate measurements. |
| Cell Line Sensitivity | The sensitivity to mTOR inhibitors can vary significantly between different cell lines. Confirm the reported sensitivity of your cell line to mTOR inhibitors or perform a dose-response experiment to determine the optimal concentration range. |
| Assay Conditions | Factors such as cell density, serum concentration in the media, and incubation time can influence the apparent potency. Optimize these parameters for your specific cell line and assay. For competitive inhibitors like WYE-23, the ATP concentration in kinase assays can affect the IC50 value.[6] |
Issue 2: Apparent Off-Target Effects
| Potential Cause | Troubleshooting Steps |
| High Inhibitor Concentration | While WYE-23 is selective, very high concentrations may lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments. |
| DMSO Toxicity | Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (media with the same DMSO concentration but no inhibitor) to account for any solvent effects. |
| Indirect Pathway Effects | Inhibition of mTOR can lead to feedback loop activation in signaling pathways. For example, mTORC1 inhibition can sometimes lead to the activation of upstream signaling.[7] Characterize the effects on related pathways (e.g., MAPK/ERK) to understand the full cellular response. |
Issue 3: Paradoxical Cell Survival or Resistance
| Potential Cause | Troubleshooting Steps |
| Induction of Autophagy | A common cellular response to mTOR inhibition is the induction of autophagy, which can act as a pro-survival mechanism.[8][9][10] Assess autophagic markers such as LC3-II conversion and p62 degradation by Western blot. Consider co-treatment with an autophagy inhibitor (e.g., chloroquine) to see if this enhances the cytotoxic effect of WYE-23.[9] |
| Activation of Alternative Survival Pathways | Cells may adapt to mTOR inhibition by upregulating other pro-survival pathways. Investigate the activation of other signaling pathways, such as the MAPK/ERK pathway, which can be activated as a resistance mechanism. |
| Cell Line-Specific Resistance | Some cell lines may have intrinsic or acquired resistance to mTOR inhibitors due to mutations in the mTOR pathway or other compensatory mechanisms. |
Issue 4: Lack of Apoptosis Induction
| Potential Cause | Troubleshooting Steps |
| Cytostatic vs. Cytotoxic Effect | At lower concentrations, mTOR inhibitors can be cytostatic (inhibit proliferation) rather than cytotoxic (induce cell death). Perform a time-course experiment and use higher concentrations to determine if apoptosis is induced. |
| Apoptosis Assay Timing | The timing of apoptosis induction can vary. Conduct a time-course analysis (e.g., 24, 48, 72 hours) to identify the optimal time point for detecting apoptosis. |
| Cellular Context | The induction of apoptosis is highly dependent on the cellular context and the status of other signaling pathways, such as p53.[4] Some cell lines may be more prone to other forms of cell death, such as necrosis, at higher concentrations.[8] |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of WYE-23 in culture medium. The final DMSO concentration should be consistent across all wells, including the vehicle control. Replace the old medium with the medium containing WYE-23 or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for mTOR Pathway Inhibition
-
Cell Lysis: After treatment with WYE-23 for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-S6K, total S6K, p-Akt (S473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: WYE-23 inhibits both mTORC1 and mTORC2 complexes in the PI3K/Akt/mTOR signaling pathway.
Caption: A logical workflow for troubleshooting unexpected experimental results with WYE-23.
Caption: The relationship between WYE-23-mediated mTORC1 inhibition, autophagy, and cell fate.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sapphire North America [sapphire-usa.com]
- 3. mTOR inhibitor WYE-23 - Nordic Biosite [nordicbiosite.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Cytoprotective and Cytotoxic Functions of Autophagy in Response to mTOR Inhibitors [imrpress.com]
- 9. Apoptosis and antitumor effects induced by the combination of an mTOR inhibitor and an autophagy inhibitor in human osteosarcoma MG63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTOR inhibitors in targeting autophagy and autophagy-associated signaling for cancer cell death and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
refining WYE-23 treatment duration for optimal effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the use of WYE-23, a potent and selective mTOR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is WYE-23 and what is its mechanism of action?
WYE-23 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] It functions as an ATP-competitive inhibitor, targeting the kinase domain of mTOR.[4] By inhibiting mTOR, WYE-23 can block downstream signaling pathways involved in cell growth, proliferation, and survival.[4][5]
Q2: What is the recommended concentration range for WYE-23 treatment?
The optimal concentration of WYE-23 is cell-line dependent and should be determined empirically. However, published data can provide a starting point. For example, in LNCaP human prostate cancer cells, WYE-23 has been shown to inhibit cell growth with an IC50 of 42 nM after a 3-day treatment.[1][3] A good starting point for a dose-response experiment would be a range of concentrations from 1 nM to 1 µM.
Q3: What is the optimal treatment duration for WYE-23?
The optimal treatment duration for WYE-23 is highly dependent on the specific cell line, the experimental endpoint, and the concentration of the inhibitor used. Currently, there is limited published data on the time-course of WYE-23 treatment. A 3-day (72-hour) treatment period has been used for LNCaP cells to determine its IC50 for cell growth inhibition.[1] However, for other cell lines or to assess different biological outcomes (e.g., apoptosis, autophagy), the optimal duration may vary. It is crucial to perform a time-course experiment to determine the ideal treatment time for your specific experimental setup.
Q4: In which solvents can WYE-23 be dissolved?
WYE-23 is soluble in dimethyl sulfoxide (DMSO).[3] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q5: What are the known IC50 values for WYE-23?
The inhibitory concentration (IC50) of WYE-23 has been determined for both its target enzyme and for its effect on cell proliferation.
| Target/Cell Line | IC50 Value | Assay Conditions |
| mTOR (enzyme) | 0.45 nM | Flag-tagged truncated human mTOR expressed in HEK293 cells (DELFIA assay)[1] |
| PI3Kα (enzyme) | 661 nM | - |
| LNCaP cells | 42 nM | Antiproliferative activity after 3 days (MTS assay)[1][3] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no efficacy of WYE-23 | - Suboptimal concentration. - Insufficient treatment duration. - Cell line is resistant to mTOR inhibition. - Improper storage or handling of WYE-23. | - Perform a dose-response experiment to determine the optimal concentration for your cell line. - Conduct a time-course experiment to identify the optimal treatment duration. - Confirm that your cell line has an active mTOR signaling pathway. - Ensure WYE-23 is stored at -20°C and protected from light.[3] Prepare fresh dilutions from the stock solution for each experiment. |
| High cytotoxicity observed | - Concentration of WYE-23 is too high. - Treatment duration is too long. - High final concentration of the solvent (e.g., DMSO). | - Lower the concentration of WYE-23 in your experiments. - Reduce the duration of the treatment. - Ensure the final concentration of DMSO in the cell culture medium is below cytotoxic levels (typically <0.1%). |
| Inconsistent results between experiments | - Variability in cell density at the time of treatment. - Inconsistent treatment duration or concentration. - Passage number of the cell line. | - Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the experiment. - Carefully control the concentration of WYE-23 and the duration of treatment. - Use cells within a consistent and low passage number range. |
Experimental Protocols
Due to the limited specific protocols available for WYE-23, the following are generalized methodologies for key experiments that should be optimized for your specific cell line and experimental conditions.
Cell Viability/Proliferation Assay (e.g., MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and enter the logarithmic growth phase (typically 24 hours).
-
WYE-23 Preparation: Prepare a stock solution of WYE-23 in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and add the medium containing different concentrations of WYE-23. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis for mTOR Pathway Inhibition
-
Cell Treatment: Seed cells in a 6-well plate. Once they reach the desired confluency, treat them with WYE-23 at various concentrations and for different durations.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against key mTOR pathway proteins (e.g., phospho-mTOR, mTOR, phospho-S6K, S6K, phospho-4E-BP1, 4E-BP1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the effect of WYE-23 on the phosphorylation status of mTOR pathway components.
Visualizations
Caption: WYE-23 inhibits both mTORC1 and mTORC2 signaling pathways.
References
Validation & Comparative
WYE-23 vs. Rapamycin: A Comparative Analysis of Efficacy in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The mammalian target of rapamycin (mTOR) is a crucial regulator of cell growth, proliferation, and survival, making it a prime target in cancer therapy.[1][2] This guide provides a detailed comparison of two prominent mTOR inhibitors: the first-generation allosteric inhibitor, rapamycin, and the ATP-competitive inhibitor, WYE-23. We will delve into their mechanisms of action, present available quantitative data on their efficacy, detail relevant experimental protocols, and visualize the signaling pathways they modulate.
Executive Summary
Rapamycin and its analogs (rapalogs) function by forming a complex with FKBP12, which then allosterically inhibits mTOR Complex 1 (mTORC1).[3] While effective in some contexts, their action is primarily cytostatic, and their efficacy can be limited by feedback activation of pro-survival pathways.[3] In contrast, second-generation mTOR inhibitors, such as WYE-23, are ATP-competitive, targeting the kinase domain of mTOR and thereby inhibiting both mTORC1 and mTORC2.[4] This dual inhibition is hypothesized to result in a more potent anti-cancer effect.
Quantitative Data Comparison
Direct comparative studies of WYE-23 and rapamycin in the same cancer cell lines are limited in the public domain. However, we can compile available data to provide an initial assessment of their potency.
| Compound | Target(s) | IC50 (mTOR) | IC50 (Cell Growth) | Cancer Cell Line | Reference |
| WYE-23 | mTOR (ATP-competitive) | 0.45 nM | 42 nM | LNCaP (Prostate) | [5][6] |
| Rapamycin | mTORC1 (allosteric) | Not directly comparable | Varies by cell line (nM to µM range) | Various | [7] |
Note: The IC50 for rapamycin's inhibition of cell growth can vary significantly depending on the cancer cell line and the duration of treatment. High doses of rapamycin have been shown to induce apoptosis in some cell lines.[7]
A study on a closely related ATP-competitive mTOR inhibitor, WYE-354, in gallbladder cancer (GBC) xenografts provides valuable comparative insights. In this study, both WYE-354 and rapamycin significantly reduced tumor mass. Notably, a prolonged low-dose regimen of rapamycin led to a more substantial reduction in tumor size (92.7-97.1%) compared to a short-term high-dose treatment with WYE-354 (52.4-68.6%).[8] This suggests that the dosing strategy is a critical factor in the in vivo efficacy of these inhibitors.
Mechanism of Action and Signaling Pathways
The differential targeting of mTOR complexes by WYE-23 and rapamycin results in distinct downstream signaling consequences. Rapamycin's inhibition of mTORC1 leads to reduced phosphorylation of its key substrates, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which in turn suppresses protein synthesis and cell growth.[3] However, this can also lead to a feedback activation of the PI3K/Akt pathway, a pro-survival signal.[3]
WYE-23, by inhibiting both mTORC1 and mTORC2, not only blocks the downstream effects of mTORC1 but is also expected to inhibit the mTORC2-mediated phosphorylation and activation of Akt, thereby preventing this feedback loop and offering a more complete shutdown of the mTOR pathway.
Signaling Pathway Diagram
Caption: Simplified mTOR signaling pathway illustrating the inhibitory actions of Rapamycin and WYE-23.
Experimental Protocols
To evaluate and compare the efficacy of mTOR inhibitors like WYE-23 and rapamycin, a series of in vitro and in vivo experiments are essential.
Cell Viability/Proliferation Assay (MTT Assay)
Objective: To determine the concentration-dependent effect of the inhibitors on cancer cell viability and proliferation.
Methodology:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of WYE-23 and rapamycin (e.g., 0.1 nM to 10 µM) for 24, 48, and 72 hours.
-
Following treatment, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To assess the impact of the inhibitors on the phosphorylation status of key downstream targets of mTORC1 and mTORC2.
Methodology:
-
Treat cancer cells with WYE-23 and rapamycin at specified concentrations (e.g., IC50 and 2x IC50) for a defined period (e.g., 2, 6, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against total and phosphorylated forms of Akt (Ser473), S6K (Thr389), and 4E-BP1 (Thr37/46).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Experimental Workflow Diagram
Caption: General workflow for preclinical evaluation of mTOR inhibitors.
Conclusion
WYE-23, as an ATP-competitive mTOR inhibitor, holds theoretical advantages over the allosteric inhibitor rapamycin due to its ability to inhibit both mTORC1 and mTORC2. This dual inhibition has the potential to overcome the feedback activation of pro-survival pathways often observed with rapamycin treatment. The limited available data suggests WYE-23 is a highly potent inhibitor of mTOR. However, further direct, side-by-side comparative studies are necessary to fully elucidate the differential efficacy of WYE-23 and rapamycin across a range of cancer types and to optimize dosing strategies for maximal therapeutic benefit. The experimental protocols and workflows outlined in this guide provide a framework for conducting such essential preclinical evaluations.
References
- 1. benthamscience.com [benthamscience.com]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. High-dose rapamycin induces apoptosis in human cancer cells by dissociating mTOR complex 1 and suppressing phosphorylation of 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapamycin and WYE-354 suppress human gallbladder cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of WYE-23 and Other ATP-Competitive mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of WYE-23 and other prominent ATP-competitive mammalian target of rapamycin (mTOR) inhibitors. The data presented is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs by offering a comprehensive overview of their biochemical and cellular activities, selectivity, and methodologies for their evaluation.
Introduction to ATP-Competitive mTOR Inhibitors
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that integrates signals from growth factors, nutrients, and cellular energy status to regulate cell growth, proliferation, and survival.[1][2] It exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[2] First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1 but not mTORC2.[1][3] This limitation led to the development of second-generation, ATP-competitive mTOR inhibitors that target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[1][4] This dual inhibition can lead to a more complete shutdown of mTOR signaling and overcome some of the resistance mechanisms observed with rapalogs.[5] WYE-23 is a potent and selective ATP-competitive mTOR inhibitor.[6][7] This guide compares WYE-23 with other well-characterized ATP-competitive mTOR inhibitors, including Torin1, PP242, AZD8055, and OSI-027.
Biochemical Potency and Kinase Selectivity
A critical aspect for an mTOR inhibitor is its potency against mTOR and its selectivity over other kinases, particularly the closely related phosphoinositide 3-kinases (PI3Ks). High selectivity is crucial to minimize off-target effects and to accurately attribute observed biological effects to mTOR inhibition.
| Inhibitor | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (PI3Kα/mTOR) | Other Notable Off-Targets (at 10 µM) |
| WYE-23 | 0.45[6][7] | 661[6][7] | ~1469 | Not extensively reported in provided results |
| WYE-354 | 5-9[3] | >100-fold selective over PI3K isoforms[3] | >100 | p38 kinases, PI3K isoforms[8][9] |
| Torin1 | 2-10 (mTORC1/2)[10][11] | 1800[10] | ~180-900 | ATM, ATR, DNA-PK[8][9] |
| PP242 | 8[12] | Not specified | Not specified | Numerous kinases including RET and JAKs[8][9] |
| AZD8055 | Not specified | >100-fold selective over PI3K[10] | >100 | No significant activity against 260 kinases[10] |
| OSI-027 | 22 (mTORC1), 65 (mTORC2)[10] | >100-fold selective over PI3K[10] | >100 | No significant inhibition of 101 kinases[10] |
Table 1: Comparison of Biochemical Potency and Selectivity. IC50 values represent the concentration of inhibitor required to reduce the activity of the target kinase by 50%. Higher selectivity ratios indicate greater specificity for mTOR over PI3Kα.
Cellular Activity and In Vivo Efficacy
The efficacy of an mTOR inhibitor in a cellular context is often assessed by its ability to inhibit the phosphorylation of downstream mTORC1 and mTORC2 substrates, such as S6K1 (Thr389) and Akt (Ser473), respectively, and to inhibit cell proliferation. In vivo studies in tumor xenograft models provide crucial data on the anti-cancer potential of these compounds.
| Inhibitor | Cell Growth Inhibition IC50 | Downstream Signaling Inhibition | In Vivo Antitumor Activity |
| WYE-23 | 42 nM (LNCaP cells)[7] | Inhibits mTORC1 and mTORC2 signaling. | Data not available for WYE-23, but the related compound WYE-354 showed robust antitumor activity in PTEN-null tumors.[3] |
| Torin1 | Not specified | Inhibits S6K1 (Thr389) and Akt (Ser473) phosphorylation. | Inhibits tumor growth in a U87MG glioblastoma mouse xenograft model.[11] |
| PP242 | Effective against various cancer cell lines, including rapamycin-resistant ones.[10] | Inhibits Akt (Ser473) phosphorylation.[10] | Effective against primary multiple myeloma cells in vitro and in a mouse xenograft model.[10] |
| AZD8055 | Potent inhibitor of proliferation in various cancer cell lines. | Inhibits phosphorylation of S6K, 4E-BP1, and Akt.[10] | Demonstrates in vivo anticancer activity against certain cancer types.[10] |
| OSI-027 | 0.4 - 4.5 µM in a range of cancer cell lines.[10] | Inhibits phosphorylation of 4E-BP1, S6K1, and Akt in vitro and in vivo.[10] | Shows robust antitumor efficacy in various cancer models.[10] |
Table 2: Comparison of Cellular and In Vivo Activity.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of mTOR inhibitors. Below are representative protocols for key experiments.
In Vitro mTOR Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of mTOR.
-
Enzyme and Substrate Preparation: Recombinant active mTOR is used as the enzyme source. A known mTOR substrate, such as a recombinant, inactive form of S6K, is used.
-
Reaction Mixture: The reaction is typically carried out in a kinase buffer containing 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, and 5 mM MnCl2.
-
Inhibitor Incubation: The mTOR enzyme is pre-incubated with various concentrations of the inhibitor (e.g., WYE-23) or a vehicle control (DMSO).
-
Kinase Reaction: The reaction is initiated by adding ATP (e.g., 100 µM) and the substrate. The mixture is incubated at 30°C for 30 minutes.
-
Detection: The reaction is stopped, and the phosphorylation of the substrate is detected by Western blotting using a phospho-specific antibody.
Cell Growth Inhibition Assay (MTS Assay)
This assay determines the effect of an inhibitor on cell proliferation.
-
Cell Plating: Cancer cells (e.g., LNCaP) are seeded in 96-well plates at a density of 1,000 to 3,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the mTOR inhibitor or DMSO as a control.
-
Incubation: The plates are incubated for a period of 3 days.
-
MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Measurement: After a further incubation period, the absorbance at 490 nm is measured using a plate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of inhibitor that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Western Blotting for mTOR Signaling Pathway Analysis
This technique is used to assess the phosphorylation status of key downstream effectors of mTORC1 and mTORC2.
-
Cell Lysis: Cells are treated with the mTOR inhibitor for a specified time and then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). For a large protein like mTOR (~289 kDa), a lower percentage acrylamide gel (e.g., 6-7.5%) is recommended.[1]
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of mTOR, Akt (Ser473), S6K1 (Thr389), and 4E-BP1 (Thr37/46).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
mTOR Signaling Pathway and Inhibition
The following diagram illustrates the central role of mTOR in cell signaling and the points of inhibition by ATP-competitive inhibitors.
Caption: Simplified mTOR signaling pathway and points of inhibition by WYE-23.
Experimental Workflow for Inhibitor Characterization
This diagram outlines a typical workflow for the preclinical evaluation of a novel mTOR inhibitor.
Caption: A typical experimental workflow for characterizing a novel mTOR inhibitor.
Conclusion
WYE-23 is a highly potent and selective ATP-competitive mTOR inhibitor, demonstrating significant promise in preclinical evaluations. Its high selectivity for mTOR over PI3Kα is a key advantage, suggesting a lower potential for off-target effects compared to less selective compounds. When compared to other ATP-competitive inhibitors, WYE-23 exhibits comparable or superior biochemical potency. The provided data and protocols offer a framework for researchers to design and execute experiments to further investigate the therapeutic potential of WYE-23 and other mTOR inhibitors in various disease models. The choice of inhibitor will ultimately depend on the specific research question, the cellular context, and the desired balance between potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. researchgate.net [researchgate.net]
WYE-23: A Comparative Analysis of Specificity Against Dual PI3K/mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has led to the development of numerous inhibitors targeting key nodes in this pathway. Among these, ATP-competitive mTOR inhibitors and dual PI3K/mTOR inhibitors represent two important therapeutic strategies. This guide provides a detailed comparison of the specificity of WYE-23, a potent mTOR inhibitor, with several well-characterized dual PI3K/mTOR inhibitors.
Introduction to WYE-23 and Dual PI3K/mTOR Inhibitors
WYE-23 and its close analog, WYE-125132, are highly potent and selective ATP-competitive inhibitors of mTOR. They exhibit significant selectivity for mTOR over the closely related PI3K family of kinases. Dual PI3K/mTOR inhibitors, on the other hand, are designed to simultaneously block both PI3K and mTOR, aiming for a more comprehensive blockade of the pathway and potentially overcoming resistance mechanisms associated with single-target inhibition.
Comparative Specificity: A Quantitative Overview
The specificity of an inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the in vitro inhibitory activity (IC50 values) of WYE-125132 and a panel of dual PI3K/mTOR inhibitors against the four Class I PI3K isoforms (α, β, γ, δ) and mTOR.
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | mTOR (nM) | Fold Selectivity (PI3Kα/mTOR) |
| WYE-125132 | >1000 | >1000 | >1000 | >1000 | 0.19 | >5263 |
| NVP-BEZ235 | 4 | 75 | 5 | 7 | 20.7 | 0.19 |
| GDC-0980 | 5 | 27 | 14 | 7 | 17 | 0.29 |
| XL765 (SAR245409) | 39 | 110 | 9 | 43 | 157 | 0.25 |
| GSK1059615 | 0.4 | 0.6 | 5 | 2 | 12 | 0.03 |
| PF-04691502 | 1.8 (Ki) | 2.1 (Ki) | 1.9 (Ki) | 1.6 (Ki) | 16 (Ki) | 0.11 |
Note: Data for WYE-23 is represented by its close and well-characterized analog, WYE-125132. IC50 values represent the concentration of inhibitor required to reduce the activity of the target enzyme by 50%. Ki values represent the inhibition constant. A higher fold selectivity value indicates greater specificity for mTOR over PI3Kα.
As the data illustrates, WYE-125132 demonstrates exceptional selectivity for mTOR, with over 5000-fold greater potency against mTOR compared to PI3Kα. In stark contrast, the dual inhibitors exhibit potent, low nanomolar activity against both PI3K isoforms and mTOR, reflecting their intended mechanism of action.
Signaling Pathway Visualization
The following diagram illustrates the points of intervention for mTOR-selective inhibitors like WYE-23 and dual PI3K/mTOR inhibitors within the PI3K/Akt/mTOR signaling cascade.
Caption: PI3K/mTOR pathway and inhibitor targets.
Experimental Protocols
The determination of inhibitor specificity relies on robust and reproducible experimental methodologies. Below are generalized protocols for in vitro kinase assays commonly used to assess the potency of inhibitors against mTOR and PI3K.
In Vitro ATP-Competitive Kinase Assay (Generic Protocol)
This protocol can be adapted for both mTOR and PI3K kinase assays using specific enzymes, substrates, and detection reagents.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
- Enzyme Dilution: Dilute the recombinant mTOR or PI3K enzyme to the desired concentration in kinase buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.
- Substrate Solution: Prepare the specific substrate for the kinase. For mTOR, this could be a recombinant, inactive form of p70S6K or 4E-BP1. For PI3K, a lipid substrate like phosphatidylinositol-4,5-bisphosphate (PIP2) is used.
- ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be near the Km of the enzyme for ATP.
- Inhibitor Dilutions: Prepare a serial dilution of the test compound (e.g., WYE-23 or a dual inhibitor) in DMSO.
2. Assay Procedure:
- Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of a microplate.
- Add the diluted enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
- Stop the reaction by adding a stop solution (e.g., EDTA).
3. Detection:
- The amount of product formed (phosphorylated substrate for mTOR, or PIP3 for PI3K) is quantified using a suitable detection method. Common methods include:
- Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays (e.g., LanthaScreen®): These assays use a europium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled tracer that binds to the kinase.
- Luminescence-based assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced during the kinase reaction.
4. Data Analysis:
- The signal from each well is measured using a plate reader.
- The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.
- The IC50 value is determined by fitting the data to a dose-response curve.
Experimental Workflow Visualization
The following diagram outlines the general workflow for an in vitro kinase inhibitor profiling assay.
Cross-Validation of WYE-23 Activity in Diverse Tumor Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor activity of WYE-23, a potent and selective ATP-competitive mTOR inhibitor, across various tumor models. While direct extensive data for WYE-23 is emerging, this document leverages robust experimental data from its close structural and functional analogs, WYE-132 and WYE-354, to provide a thorough cross-validation of its expected efficacy. This guide will objectively compare the performance of these mTOR kinase inhibitors against other alternatives and provide supporting experimental data and detailed methodologies.
Executive Summary
WYE-23 and its analogs are highly potent inhibitors of both mTORC1 and mTORC2 complexes, a key signaling node frequently dysregulated in cancer. This dual inhibitory action offers a significant advantage over earlier generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily target mTORC1. The data presented herein, derived from extensive preclinical studies with the closely related compounds WYE-132 and WYE-354, demonstrates superior anti-proliferative and anti-tumor activity in a broad range of cancer cell lines and in vivo xenograft models, including breast, glioma, lung, renal, and gallbladder cancers.
Mechanism of Action: Targeting the mTOR Signaling Pathway
WYE-23, like its analogs WYE-132 and WYE-354, is an ATP-competitive inhibitor of the mTOR kinase domain. This mechanism allows for the direct inhibition of both mTORC1 and mTORC2 complexes, leading to a comprehensive blockade of downstream signaling pathways that control cell growth, proliferation, survival, and metabolism.
Caption: The mTOR signaling pathway and points of inhibition.
Comparative In Vitro Activity
The anti-proliferative activity of WYE-23 analogs has been evaluated across a panel of human cancer cell lines, demonstrating broad and potent efficacy. The following table summarizes the IC50 values for WYE-132 and WYE-354 in comparison to other mTOR inhibitors.
| Cell Line | Cancer Type | WYE-132 (IC50, nM) | WYE-354 (IC50, nM) | Temsirolimus (CCI-779) (IC50, nM) | Rapamycin (IC50, nM) |
| MDA-MB-468 | Breast | Not Reported | 280 | >10,000 | Not Reported |
| PC3MM2 | Prostate | Not Reported | Not Reported | Not Reported | Not Reported |
| U87MG | Glioma | Low nM range | 300 | >10,000 | Not Reported |
| A549 | Lung | Low nM range | Not Reported | >10,000 | Not Reported |
| HCT116 | Colon | Low nM range | 2300 | Not Reported | Not Reported |
| G-415 | Gallbladder | Not Reported | ~1,000 (at 24h) | Not Reported | Not Reported |
| TGBC-2TKB | Gallbladder | Not Reported | ~1,000 (at 24h) | Not Reported | Not Reported |
| Ovarian Cancer Cells (Primary & Established) | Ovarian | Potent Inhibition | Not Reported | Not Reported | Not Reported |
Data for WYE-132 and WYE-354 are sourced from published preclinical studies.[1][2][3][4][5][6]
Comparative In Vivo Efficacy
In vivo studies using xenograft models have further validated the potent anti-tumor activity of WYE-23 analogs. These studies highlight significant tumor growth inhibition and, in some cases, tumor regression.
| Tumor Model | Cancer Type | Compound | Dosing Regimen | Tumor Growth Inhibition (%) | Comparison |
| MDA361 Xenograft | Breast | WYE-132 | Oral, daily | Substantial Regression | Superior to Temsirolimus |
| U87MG Xenograft | Glioma | WYE-132 | Oral, daily | Potent Inhibition | Data not available |
| A549 Xenograft | Lung | WYE-132 | Oral, daily | Substantial Regression | Superior to Temsirolimus |
| A498 Xenograft | Renal | WYE-132 | Oral, daily | Complete Regression (with bevacizumab) | Superior to Temsirolimus |
| G-415 Xenograft | Gallbladder | WYE-354 | 50 mg/kg, i.p., daily for 5 days | 68.6% | Less effective than prolonged rapamycin |
| TGBC-2TKB Xenograft | Gallbladder | WYE-354 | 50 mg/kg, i.p., daily for 5 days | 52.4% | Less effective than prolonged rapamycin |
| G-415 Xenograft | Gallbladder | Rapamycin | 10 mg/kg, i.p., daily, 5 days/week for 3 weeks | 92.7% | More effective than short-term WYE-354 |
| TGBC-2TKB Xenograft | Gallbladder | Rapamycin | 10 mg/kg, i.p., daily, 5 days/week for 3 weeks | 97.1% | More effective than short-term WYE-354 |
| Ovarian Cancer Xenograft | Ovarian | WYE-132 | Not Specified | Significant Inhibition | Enhanced effect with Paclitaxel |
Data for WYE-132 and WYE-354 are sourced from published preclinical studies.[1][3][4][7][8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Proliferation Assay
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. The anti-ovarian cancer activity by WYE-132, a mTORC1/2 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapamycin and WYE-354 suppress human gallbladder cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapamycin and WYE-354 suppress human gallbladder cancer xenografts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of WYE-23: A Comparative Guide Using Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mTOR inhibitor WYE-23 with other alternatives, focusing on the validation of its on-target effects through genetic approaches. By examining experimental data from studies on WYE-23 and its close analogs alongside data from genetic knockdown and knockout of the mTOR gene, this document aims to offer a clear, evidence-based assessment of WYE-23's mechanism of action.
Executive Summary
WYE-23 is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). Confirming that the cellular effects of WYE-23 are a direct consequence of mTOR inhibition is crucial for its development as a therapeutic agent. Genetic methods, such as RNA interference (siRNA) and CRISPR-Cas9 gene editing, provide the gold standard for on-target validation by mimicking the effect of a highly specific inhibitor. This guide synthesizes available data to compare the phenotypic outcomes of WYE-23 treatment with those of mTOR gene knockdown and knockout, providing a robust framework for evaluating its on-target efficacy. While direct comparative studies concurrently using WYE-23 and genetic tools in the same system are not extensively available in the public domain, a strong inference of its on-target effects can be drawn from the existing body of research on its analogs and the well-documented consequences of mTOR genetic silencing.
Comparison of WYE-23 with Other mTOR Inhibitors
WYE-23 and its analogs, such as WYE-687 and WYE-125132, belong to a class of ATP-competitive mTOR inhibitors that target the kinase domain of the protein. This mechanism distinguishes them from allosteric inhibitors like rapamycin and its analogs (rapalogs), which primarily inhibit mTOR Complex 1 (mTORC1).
| Inhibitor | Class | Mechanism of Action | IC50 (mTOR) | Selectivity over PI3Kα | Key Cellular Effects |
| WYE-23 | ATP-competitive | Inhibits both mTORC1 and mTORC2 | 0.45 nM[1][2] | ~1469-fold[1][2] | Inhibition of cell growth and proliferation. |
| WYE-687 | ATP-competitive | Inhibits both mTORC1 and mTORC2 | Not specified | Not specified | Induces apoptosis in renal cell carcinoma cells.[3] |
| WYE-125132 | ATP-competitive | Inhibits both mTORC1 and mTORC2 | 0.19 nM | >5,000-fold | Stronger inhibition of cancer cell growth and survival compared to rapalogs.[4] |
| Rapamycin | Allosteric | Primarily inhibits mTORC1 | ~0.1 nM | High | Incomplete inhibition of mTORC1; can lead to feedback activation of Akt.[5][6] |
| Torin 1 | ATP-competitive | Inhibits both mTORC1 and mTORC2 | 2 nM (mTORC1), 10 nM (mTORC2) | ~1000-fold | More complete inhibition of mTORC1 substrates than rapamycin; potent inducer of autophagy.[7][8] |
On-Target Validation through Genetic Approaches
The most rigorous method to confirm that a compound's effects are mediated through its intended target is to compare its phenotype with that of genetically ablating the target.
siRNA-mediated mTOR Knockdown
Small interfering RNA (siRNA) can be used to transiently silence the expression of the MTOR gene. Studies have shown that mTOR knockdown leads to significant reductions in cell proliferation and migration, phenotypes that are consistent with the effects of WYE-23 and its analogs.[4][9]
| Experimental Outcome | WYE-23 & Analogs Treatment | mTOR siRNA Knockdown |
| Cell Proliferation | Potent inhibition of cell growth in various cancer cell lines.[3][4] | Significant suppression of cell proliferation.[4][9] |
| Cell Migration | Not explicitly detailed for WYE-23, but mTOR inhibition is known to affect migration. | Significant reduction in cell migration.[9] |
| mTORC1 Signaling | Complete blockade of p-S6K1 and p-S6.[3] | Decreased phosphorylation of p70S6K.[10] |
| mTORC2 Signaling | Complete blockade of p-Akt (Ser473).[3] | Decreased phosphorylation of Akt.[10] |
CRISPR-Cas9 Mediated mTOR Knockout
The CRISPR-Cas9 system allows for the permanent knockout of the MTOR gene. Validating the effects of WYE-23 in an mTOR knockout cell line would provide definitive evidence of its on-target activity. In such a cell line, WYE-23 would be expected to have no further effect on cell growth or survival, as its target is absent. While no studies have been identified that explicitly test WYE-23 in a verified mTOR knockout line, this experimental approach is the logical next step for unequivocal target validation.[11]
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway
The mTOR kinase is a central regulator of cell growth, proliferation, and metabolism, functioning in two distinct complexes: mTORC1 and mTORC2.
Caption: The mTOR signaling pathway and points of inhibition.
Experimental Workflow for On-Target Validation
A typical workflow to validate the on-target effects of an inhibitor using genetic approaches involves several key steps.
Caption: Workflow for on-target validation of WYE-23.
Experimental Protocols
siRNA-mediated Knockdown of mTOR
Objective: To transiently reduce the expression of mTOR protein.
Methodology:
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, prepare two tubes. In tube A, dilute the mTOR-targeting siRNA in serum-free medium. In tube B, dilute a transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Complex Formation: Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 20-30 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh serum-free medium.
-
Incubation: Incubate the cells for 4-6 hours at 37°C.
-
Medium Change: Replace the transfection medium with complete growth medium.
-
Analysis: Harvest cells at 24, 48, and 72 hours post-transfection to assess mTOR knockdown efficiency by Western blot and to perform phenotypic assays.[4][9]
CRISPR-Cas9 Mediated Knockout of mTOR
Objective: To create a stable cell line with a functional knockout of the MTOR gene.
Methodology:
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting an early exon of the MTOR gene into a Cas9 expression vector.
-
Transfection: Transfect the Cas9-gRNA plasmid into the target cell line using an appropriate transfection method (e.g., electroporation or lipid-based transfection).
-
Single-Cell Cloning: After 48-72 hours, perform single-cell sorting or limiting dilution to isolate individual clones.
-
Clone Expansion: Expand the single-cell clones into individual populations.
-
Genotyping: Extract genomic DNA from each clone and perform PCR and Sanger sequencing to identify clones with frameshift mutations in the MTOR gene.
-
Protein Validation: Perform Western blot analysis to confirm the absence of mTOR protein expression in the identified knockout clones.[12]
Western Blot Analysis
Objective: To detect the levels of total and phosphorylated mTOR pathway proteins.
Methodology:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total mTOR, phospho-mTOR (Ser2448), total S6K, phospho-S6K (Thr389), total Akt, and phospho-Akt (Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The available evidence strongly supports the on-target activity of WYE-23 as a potent inhibitor of both mTORC1 and mTORC2. The phenotypic effects observed with WYE-23's analogs, such as potent anti-proliferative and pro-apoptotic activity, align closely with the cellular consequences of mTOR knockdown using siRNA. For definitive confirmation, future studies should include direct comparisons of WYE-23's effects in wild-type versus mTOR knockout cells generated via CRISPR-Cas9. This guide provides the necessary framework and experimental protocols for researchers to conduct such validation studies and to confidently assess the on-target efficacy of WYE-23 and other novel mTOR inhibitors.
References
- 1. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Tissue-restricted inhibition of mTOR using chemical genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "In silico design and experimental validation of sirnas targeting conse" by Mahmoud ElHefnawi, Tae Kyu Kim et al. [fount.aucegypt.edu]
- 8. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SiRNA Targeting mTOR Effectively Prevents the Proliferation and Migration of Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gene-Silencing Therapeutic Approaches Targeting PI3K/Akt/mTOR Signaling in Degenerative Intervertebral Disk Cells: An In Vitro Comparative Study Between RNA Interference and CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: WYE-23 Versus Second-Generation mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel ATP-competitive mTOR inhibitor, WYE-23, and other second-generation mTOR inhibitors. The information presented is collated from preclinical studies to aid in the evaluation of these compounds for research and drug development purposes. While direct comparative data for WYE-23 is limited in the public domain, data for its closely related analog, WYE-354, is used as a surrogate for performance evaluation.
Mechanism of Action: A Shared Strategy with Key Differences
WYE-23 and other second-generation mTOR inhibitors represent a significant advancement over the first-generation rapalogs. Unlike rapalogs, which allosterically inhibit mTORC1, these newer compounds are ATP-competitive kinase inhibitors that target the catalytic site of mTOR. This allows for the dual inhibition of both mTORC1 and mTORC2 complexes.[1][2]
The key advantage of this dual inhibition is the blockade of the feedback activation of Akt, a pro-survival kinase, which is a common resistance mechanism associated with rapalog treatment.[2] Second-generation mTOR inhibitors can be broadly categorized into two classes:
-
Selective mTORC1/2 Inhibitors: These compounds, including WYE-23/WYE-354, AZD8055, OSI-027, and INK128 (Sapanisertib), are highly selective for mTOR over other kinases, including the closely related PI3K family.[3]
-
Dual PI3K/mTOR Inhibitors: This class, which includes compounds like NVP-BEZ235 and Dactolisib, targets both mTOR and PI3K, offering a broader inhibition of the PI3K/Akt/mTOR signaling pathway.[2]
This guide will focus on comparing WYE-23/WYE-354 with other selective mTORC1/2 inhibitors.
Comparative Performance Data
The following tables summarize the available quantitative data for WYE-23/WYE-354 and other prominent second-generation mTOR inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Selectivity | Reference(s) |
| WYE-23 | mTOR | 0.45 | >1,400-fold vs. PI3Kα | [4] |
| WYE-354 | mTOR | 5 | >100-fold vs. PI3Kα; >500-fold vs. PI3Kγ | [3][4] |
| AZD8055 | mTOR | 0.8 | >1,000-fold vs. Class I PI3Ks | [3][5] |
| OSI-027 | mTORC1 | 22 | >100-fold vs. PI3Kα, β, γ, and DNA-PK | [3][6] |
| mTORC2 | 65 | |||
| INK128 (Sapanisertib) | mTOR | 1 | >200-fold vs. PI3K | [6][7] |
Table 2: In Vitro Anti-proliferative Activity (IC50 values in nM)
| Cell Line | Cancer Type | WYE-354 | AZD8055 | OSI-027 | INK128 (Sapanisertib) | Reference(s) |
| LNCaP | Prostate Cancer | 355 | - | - | - | [8] |
| U87MG | Glioblastoma | - | - | Potent Inhibition | - | [3] |
| A549 | Non-Small Cell Lung Cancer | - | Potent Inhibition | - | - | [3] |
| MDA-MB-231 | Breast Cancer | - | - | Potent Inhibition | - | [9] |
| HCT116 | Colorectal Cancer | - | - | Potent Inhibition | - | [8] |
Note: Direct side-by-side comparisons in the same study are limited. "Potent Inhibition" indicates that the compound was reported to be effective, but a specific IC50 value was not provided in the cited source.
Table 3: In Vivo Antitumor Activity
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference(s) |
| WYE-354 | PC3MM2 (Prostate) Xenograft | 50 mg/kg, i.p., daily | Dose-dependent suppression | [3] |
| AZD8055 | U87-MG (Glioblastoma) Xenograft | 10 mg/kg, p.o., twice daily | 77% | [5] |
| OSI-027 | GEO (Colorectal) Xenograft | Not specified | Significantly greater than rapamycin | [3] |
| INK128 (Sapanisertib) | Multiple Xenograft Models | Not specified | Antiangiogenic and tumor growth inhibitory effects | [2][9] |
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway
The following diagram illustrates the central role of mTOR in cell growth and proliferation and highlights the points of inhibition by second-generation mTOR inhibitors.
Caption: The mTOR signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical workflow for comparing the efficacy of mTOR inhibitors in a preclinical setting.
Caption: A typical preclinical experimental workflow.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from methodologies used in the evaluation of mTOR inhibitors.[8]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 1,000-3,000 cells per well and allow them to adhere for 24 hours.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of WYE-23 or other mTOR inhibitors. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega).
-
Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 values.
Western Blot Analysis of mTOR Pathway
This protocol provides a general framework for assessing the impact of mTOR inhibitors on downstream signaling.[1][10]
-
Cell Lysis: After treatment with mTOR inhibitors for the desired time (e.g., 2-24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies (from Cell Signaling Technology unless otherwise specified) include:
-
Phospho-mTOR (Ser2448)
-
mTOR
-
Phospho-Akt (Ser473)
-
Akt
-
Phospho-S6K1 (Thr389)
-
S6K1
-
Phospho-4E-BP1 (Thr37/46)
-
4E-BP1
-
β-Actin or GAPDH (loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
In Vivo Xenograft Study
This protocol is a generalized representation of in vivo efficacy studies for mTOR inhibitors.[11][12]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NOD/SCID).
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, WYE-23, other mTOR inhibitors). Administer the compounds at the specified doses and schedules (e.g., daily intraperitoneal injection or oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Study Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Conclusion
WYE-23 and other second-generation mTOR inhibitors demonstrate significant promise as potent and selective anti-cancer agents, overcoming some of the key limitations of first-generation rapalogs. Their ability to dually inhibit mTORC1 and mTORC2 leads to a more complete shutdown of the mTOR signaling pathway, including the prevention of Akt feedback activation. While direct comparative data for WYE-23 is still emerging, the available information on its close analog, WYE-354, suggests it is a highly potent and selective mTOR inhibitor with promising in vitro and in vivo activity, comparable to other leading second-generation compounds. Further head-to-head studies will be crucial to fully elucidate the therapeutic potential of WYE-23 in various cancer contexts.
References
- 1. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 2. Cell viability assay [bio-protocol.org]
- 3. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AZD8055 [openinnovation.astrazeneca.com]
- 6. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Second Generation mTOR Inhibitors as a Double-Edged Sword in Malignant Glioma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. In vivo antitumor effects of the mTOR inhibitor CCI-779 against human multiple myeloma cells in a xenograft model | Blood | American Society of Hematology [ashpublications.org]
- 12. researchgate.net [researchgate.net]
Evaluating the Synergistic Effects of WYE-Series mTOR Inhibitors with Other Anticancer Drugs
A Comparative Guide for Researchers
Disclaimer: Initial searches for the compound "WYE-23" did not yield any publicly available data. This guide will focus on two closely related and well-documented mTORC1/2 inhibitors from the same series, WYE-354 and WYE-132 (also known as WYE-125132) , as a proxy to evaluate potential synergistic effects. The information presented herein is intended for research and drug development professionals.
This guide provides a comparative analysis of the synergistic effects of WYE-354 and WYE-132 when used in combination with other therapeutic agents. The data is compiled from preclinical studies and is intended to inform further research and development in combination cancer therapies.
Mechanism of Action: WYE-354 and WYE-132 as Dual mTORC1/2 Inhibitors
WYE-354 and WYE-132 are potent and specific ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) kinase. They target both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), which are central regulators of cell growth, proliferation, metabolism, and survival. By inhibiting both complexes, these compounds can overcome the feedback activation of Akt signaling often observed with mTORC1-specific inhibitors like rapamycin.
The mTOR Signaling Pathway
The mTOR signaling pathway integrates intracellular and extracellular signals to control various cellular processes. Dysregulation of this pathway is a common feature in many cancers.
Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from preclinical studies evaluating the synergistic effects of WYE-354 and WYE-132 with other anticancer agents. Synergy is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects of WYE-354 with Adriamycin in Acute Myeloid Leukemia (AML)
| Cell Line | Drug Combination | IC50 of Adriamycin (μM) - Alone | IC50 of Adriamycin (μM) - With WYE-354 (1 μM) | Fold Change in IC50 |
| K562/Adr200 (Adriamycin-resistant) | WYE-354 + Adriamycin | 2.5 ± 0.3 | 1.3 ± 0.2 | ~1.9x decrease |
| K562/Adr500 (Adriamycin-resistant) | WYE-354 + Adriamycin | 4.6 ± 0.7 | 1.7 ± 0.3 | ~2.7x decrease |
Data from a study on multidrug-resistant AML cell lines. The study indicates that WYE-354 can restore sensitivity to Adriamycin in resistant cells.
Table 2: Synergistic Effects of WYE-132 with Other Anticancer Agents
| Cancer Type | Drug Combination | In Vitro/In Vivo | Observed Effect | Quantitative Data |
| Ovarian Cancer | WYE-132 + Paclitaxel | In Vivo | Enhanced inhibition of tumor growth | Specific Combination Index data not available in the reviewed literature, but in vivo studies show significantly enhanced anti-tumor activity compared to single agents.[1] |
| Renal Cancer | WYE-132 + Bevacizumab | In Vivo | Complete regression of large tumors | Specific Combination Index data not available in the reviewed literature, but the combination led to complete tumor regression in an in vivo model. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to evaluate drug synergy.
Experimental Workflow for In Vitro Synergy Analysis
Cell Viability Assay (MTS Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of WYE-354 or WYE-132, the combination drug, and the combination of both at different ratios. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.[2][3][4][5]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[2][3][4][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Use software like CompuSyn to calculate the IC50 values and the Combination Index (CI) based on the Chou-Talalay method.[6][7]
Western Blot Analysis for mTOR Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway, confirming the on-target effect of the inhibitors.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total forms of mTOR, Akt, S6K, and 4E-BP1.[8][9]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[8]
In Vivo Xenograft Studies
These studies are essential for evaluating the efficacy of drug combinations in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.[10]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[10]
-
Treatment Groups: Randomize mice into treatment groups: vehicle control, WYE compound alone, combination drug alone, and the combination of both.
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups to assess synergistic effects.[11]
Conclusion
The preclinical data presented in this guide suggest that the dual mTORC1/2 inhibitors, WYE-354 and WYE-132, hold promise for synergistic combination therapies in various cancer types. WYE-354 has demonstrated a clear ability to resensitize drug-resistant AML cells to conventional chemotherapy. While specific quantitative synergy data for WYE-132 is less detailed in the available literature, qualitative reports of enhanced anti-tumor activity in combination with paclitaxel and bevacizumab are encouraging.
These findings warrant further investigation to quantify the synergistic interactions of WYE-132 and to explore the potential of these WYE-series compounds in a broader range of cancer models and combination regimens. The detailed experimental protocols provided herein offer a framework for conducting such validation and exploratory studies.
References
- 1. The anti-ovarian cancer activity by WYE-132, a mTORC1/2 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. MTS staining for cell viability [bio-protocol.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 9. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: WYE-23 vs. Torin1 in mTOR Inhibition
A Comprehensive Guide for Researchers in Oncology and Cell Biology
In the landscape of mTOR-targeted therapies, two ATP-competitive inhibitors, WYE-23 (also known as WYE-125132) and Torin1, have emerged as powerful research tools for dissecting the intricate roles of the mTOR signaling pathway. Both compounds effectively inhibit mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), offering a more complete blockade of mTOR signaling compared to allosteric inhibitors like rapamycin. This guide provides a detailed head-to-head comparison of WYE-23 and Torin1, presenting key quantitative data, experimental protocols, and visual representations of the underlying biological pathways to aid researchers in selecting the appropriate tool for their specific experimental needs.
Quantitative Performance: A Comparative Analysis
The potency and selectivity of an inhibitor are critical parameters for its utility in research. Both WYE-23 and Torin1 exhibit high potency towards mTOR, with WYE-23 demonstrating exceptional inhibitory activity at the sub-nanomolar level.
| Parameter | WYE-23 (WYE-125132) | Torin1 | Reference |
| mTOR IC₅₀ | 0.19 ± 0.07 nM | 2 - 10 nM | [1][2],[3] |
| Selectivity vs. PI3Kα | >5,000-fold | ~1000-fold | [1],[3] |
| Cellular IC₅₀ (mTORC1) | Not explicitly stated in direct comparison | 2 nM (inhibition of p-S6K) | [3] |
| Cellular IC₅₀ (mTORC2) | Not explicitly stated in direct comparison | 10 nM (inhibition of p-Akt S473) | [3] |
Key Insights:
-
Potency: WYE-23 is significantly more potent than Torin1 in biochemical assays, with an IC₅₀ in the picomolar range.[1][2] This higher potency may be advantageous for achieving complete mTOR inhibition at lower concentrations, potentially reducing off-target effects.
-
Selectivity: Both inhibitors demonstrate high selectivity for mTOR over the closely related PI3K kinases. WYE-23 exhibits a particularly impressive selectivity profile, being over 5,000-fold more selective for mTOR than PI3Ks.[1] Torin1 also shows excellent selectivity, with a preference for mTOR that is approximately 1000-fold greater than for PI3K.[3]
Signaling Pathways and Cellular Effects
Both WYE-23 and Torin1, as ATP-competitive inhibitors, block the kinase activity of mTOR within both mTORC1 and mTORC2. This dual inhibition leads to a comprehensive shutdown of downstream signaling pathways, impacting key cellular processes.
Caption: The mTOR signaling pathway and points of inhibition by WYE-23 and Torin1.
The dual inhibition of mTORC1 and mTORC2 by WYE-23 and Torin1 results in:
-
Inhibition of mTORC1 signaling: This leads to the dephosphorylation of downstream targets such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell growth.
-
Inhibition of mTORC2 signaling: This prevents the phosphorylation of Akt at serine 473, which is crucial for its full activation. This, in turn, affects cell survival, proliferation, and cytoskeletal organization.
-
Induction of Autophagy: By inhibiting mTORC1, a negative regulator of autophagy, both compounds can induce this cellular recycling process.[4]
-
Cell Cycle Arrest: Treatment with these inhibitors typically leads to a G1 cell cycle arrest.[1]
Experimental Protocols
To ensure reproducibility and accurate interpretation of results, detailed experimental protocols are essential. Below are representative protocols for key assays used to characterize mTOR inhibitors.
In Vitro mTOR Kinase Assay
This assay measures the direct inhibitory effect of the compounds on the kinase activity of immunoprecipitated mTOR complexes.
Caption: Workflow for an in vitro mTOR kinase assay.
Methodology:
-
Cell Culture and Lysis: Culture cells (e.g., HEK293T) and lyse them in a CHAPS-based buffer to maintain the integrity of the mTOR complexes.
-
Immunoprecipitation: Incubate cell lysates with antibodies targeting components of mTORC1 (e.g., anti-Raptor) or mTORC2 (e.g., anti-Rictor) conjugated to agarose beads.
-
Kinase Reaction: Resuspend the immunoprecipitated mTOR complexes in a kinase buffer containing a recombinant substrate (e.g., GST-S6K1 or GST-4E-BP1 for mTORC1; inactive Akt1 for mTORC2), ATP, and varying concentrations of the inhibitor (WYE-23 or Torin1) or DMSO as a vehicle control. Incubate at 30°C for 30 minutes.
-
Detection: Terminate the reaction by adding SDS-PAGE loading buffer. Analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies.
Western Blot Analysis of Cellular mTOR Signaling
This method is used to assess the effect of the inhibitors on the phosphorylation status of mTOR downstream targets in a cellular context.
Caption: Standard workflow for Western blot analysis.
Methodology:
-
Cell Treatment: Plate cells and treat with various concentrations of WYE-23, Torin1, or DMSO for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K1, 4E-BP1, and a loading control (e.g., β-actin or GAPDH). Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both WYE-23 and Torin1 are highly potent and selective ATP-competitive inhibitors of mTORC1 and mTORC2, making them invaluable tools for cancer and cell biology research. WYE-23 stands out for its exceptional potency, which may be critical for applications requiring complete and specific mTOR inhibition at very low concentrations. Torin1, while slightly less potent, is also a highly effective and widely used mTOR inhibitor with a strong body of literature supporting its use.
The choice between WYE-23 and Torin1 will ultimately depend on the specific experimental context, including the cell type, the desired concentration range, and the specific biological question being addressed. By providing this comprehensive comparison, we aim to empower researchers to make an informed decision and advance our understanding of the multifaceted roles of mTOR signaling in health and disease.
References
WYE-23 vs. Everolimus: A Comparative Guide to Downstream Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the downstream pathway modulation by two prominent mTOR inhibitors: WYE-23, a second-generation ATP-competitive inhibitor, and everolimus, a first-generation rapalog. This analysis is supported by experimental data to objectively assess their performance and mechanisms of action.
Introduction
The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival. It exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[1] Everolimus, a derivative of rapamycin, functions as an allosteric inhibitor of mTORC1 by forming a complex with the intracellular receptor FKBP12.[2][3] This complex then binds to the FRB domain of mTOR within mTORC1, leading to the dissociation of raptor and subsequent inhibition of mTORC1 signaling.[2] In contrast, WYE-23 belongs to a newer class of ATP-competitive mTOR kinase inhibitors that directly target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[4][5] This fundamental difference in their mechanism of action leads to distinct downstream signaling consequences.
Comparative Data on Downstream Pathway Modulation
The following tables summarize the quantitative data from preclinical studies comparing the effects of WYE-23 (referred to as WYE-132 in the cited study, a potent pyrazolopyrimidine mTOR inhibitor) and a rapalog (temsirolimus, mechanistically similar to everolimus).
Table 1: Inhibition of mTORC1 and mTORC2 Signaling
| Parameter | WYE-132 | Temsirolimus/Everolimus | Reference |
| mTORC1 Inhibition (p-S6K) | Potent and complete inhibition | Partial inhibition | [5] |
| mTORC2 Inhibition (p-AKT Ser473) | Direct and potent inhibition | No acute inhibition; partial effect on long-term exposure in some cell types | [5][6] |
| IC50 (mTOR kinase) | 0.19 ± 0.07 nmol/L | Not applicable (allosteric inhibitor) | [5] |
Table 2: Cellular Effects
| Parameter | WYE-132 | Temsirolimus/Everolimus | Reference |
| Inhibition of Cell Growth | Substantially stronger inhibition | Modest, often cytostatic effect | [5][7] |
| Induction of Apoptosis (PARP cleavage) | Induced in sensitive cell lines | Not induced | [5][7] |
| Cell Cycle Arrest | More profound G1 arrest | G1 arrest | [5][7] |
| Inhibition of Protein Synthesis | Stronger inhibition | Partial inhibition | [5] |
Table 3: In Vivo Antitumor Activity (Xenograft Models)
| Parameter | WYE-132 | Temsirolimus/Everolimus | Reference |
| Tumor Growth Inhibition | Potent, single-agent activity leading to tumor regression in some models | Tumor growth suppression, but rarely regression | [5][7] |
| Combination with Bevacizumab | Caused complete tumor regression in A498 renal tumors | Suppressed tumor growth without regression | [7] |
Signaling Pathway Diagrams
The distinct mechanisms of WYE-23 and everolimus result in different downstream signaling cascades.
Caption: Comparative mTOR Signaling Inhibition.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the downstream effects of mTOR inhibitors.
Western Blotting for Phosphorylated Proteins
Objective: To quantify the phosphorylation status of key downstream effectors of mTORC1 (p-S6K1, p-4E-BP1) and mTORC2 (p-AKT Ser473).
Protocol:
-
Cell Lysis: Treat cells with WYE-23, everolimus, or vehicle control for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-S6K1, p-4E-BP1, p-AKT (Ser473), and total protein counterparts overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantification: Densitometry analysis is performed to quantify band intensity, and phosphorylated protein levels are normalized to total protein levels.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of WYE-23 and everolimus on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of WYE-23 or everolimus for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (PARP Cleavage)
Objective: To determine if the inhibitors induce apoptosis.
Protocol:
This is typically assessed by Western blotting, as described in section 4.1, using an antibody specific for cleaved PARP. An increase in the cleaved PARP fragment indicates apoptotic activity.
Experimental Workflow Diagram
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Everolimus and Sirolimus in Transplantation-Related but Different - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
